molecular formula C10H18N2O B1653496 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole CAS No. 1856018-25-1

1-ethyl-3-(isobutoxymethyl)-1H-pyrazole

Numéro de catalogue: B1653496
Numéro CAS: 1856018-25-1
Poids moléculaire: 182.26
Clé InChI: XLWOWNQMIDKVBY-UHFFFAOYSA-N
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Description

1-Ethyl-3-(isobutoxymethyl)-1H-pyrazole is an organic compound with the molecular formula C10H18N2O and a molecular weight of 182.26 g/mol . Its structure is based on the pyrazole heterocycle, a five-membered aromatic ring featuring two adjacent nitrogen atoms, which is a well-established privileged scaffold in medicinal chemistry and drug discovery . The presence of both nitrogen atoms allows the pyrazole core to act as both a hydrogen bond donor and acceptor, facilitating specific interactions with biological targets . This compound features an ethyl substituent on one nitrogen atom and an isobutoxymethyl group on a carbon atom of the ring. The isobutoxymethyl group is an ether chain that can significantly influence the molecule's lipophilicity and overall pharmacokinetic properties. Pyrazole derivatives are recognized for their wide spectrum of biological activities and are found in more than 30 FDA-approved drugs, spanning therapeutic areas such as anti-inflammation, cancer, cardiovascular diseases, and infectious diseases . Specific pyrazole-containing drugs include celecoxib, the anticoagulant apixaban, the antipsychotic CDPPB, and the recently approved HIV-1 capsid inhibitor lenacapavir . As such, 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole serves as a valuable synthetic intermediate or building block for researchers in medicinal chemistry. It can be utilized in the design and synthesis of novel bioactive molecules, in structure-activity relationship (SAR) studies to optimize potency and selectivity, and as a key fragment in the development of potential agrochemicals like fungicides and insecticides . This product is intended for research use only and is not intended for diagnostic or therapeutic procedures.

Propriétés

Numéro CAS

1856018-25-1

Formule moléculaire

C10H18N2O

Poids moléculaire

182.26

Nom IUPAC

1-ethyl-3-(2-methylpropoxymethyl)pyrazole

InChI

InChI=1S/C10H18N2O/c1-4-12-6-5-10(11-12)8-13-7-9(2)3/h5-6,9H,4,7-8H2,1-3H3

Clé InChI

XLWOWNQMIDKVBY-UHFFFAOYSA-N

SMILES

CCN1C=CC(=N1)COCC(C)C

SMILES canonique

CCN1C=CC(=N1)COCC(C)C

Origine du produit

United States
Foundational & Exploratory

Physicochemical Profiling and Synthetic Utility of 1-Ethyl-3-(isobutoxymethyl)-1H-pyrazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyrazole Scaffold in Modern Drug Design

In the landscape of modern medicinal chemistry, the pyrazole ring has cemented its status as a privileged scaffold. Its unique electronic distribution and ability to engage in diverse pi-stacking and hydrogen-bonding interactions make it a cornerstone in the development of kinase inhibitors, anti-inflammatory agents, and targeted oncology drugs.

1-Ethyl-3-(isobutoxymethyl)-1H-pyrazole (CAS: 1367951-59-4) represents a highly specialized, sterically tuned building block. Unlike simple pyrazoles, this molecule is engineered with two distinct aliphatic appendages: an N1-ethyl group and a C3-isobutoxymethyl ether. These modifications completely abolish tautomerization, lock the molecule's 3D conformation, and precisely tune its lipophilicity. In drug discovery, this specific intermediate is primarily utilized as a precursor for generating C4-functionalized pyrazole sulfonamides, which have shown profound efficacy against targets such as Tryptophan 2,3-dioxygenase (TDO2) and various Carbonic Anhydrase isoenzymes.

Physicochemical and Structural Profiling

Understanding the physicochemical properties of 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole is critical for predicting its behavior in both synthetic workflows and biological systems. The table below synthesizes its core quantitative data, explaining the causality behind how each property influences downstream drug design.

PropertyValueCausality / Significance in Drug Design
Molecular Formula C₁₁H₂₀N₂ODefines the elemental composition; provides a low-molecular-weight starting point for complex fragment-based drug discovery.
Molecular Weight 196.29 g/mol Highly efficient mass. Allows for significant downstream elaboration (e.g., amine coupling) without violating Lipinski’s Rule of 5.
Predicted LogP ~2.8The lipophilic isobutoxymethyl ether drives a favorable partition coefficient, optimizing the scaffold for lipid membrane permeability and blood-brain barrier (BBB) penetration .
Topological Polar Surface Area (TPSA) 27.05 ŲA low TPSA ensures excellent passive diffusion. The ether oxygen and sp² nitrogens contribute minimally to the polar surface area.
H-Bond Donors 0The N1-ethylation removes the pyrrolic N-H, preventing tautomerization and reducing the desolvation penalty upon target binding.
H-Bond Acceptors 3The N2 nitrogen and the ether oxygen serve as critical vectors for interacting with target protein backbones.
Primary Electrophilic Site C4 PositionThe electron-donating nature of the N1 and C3 alkyl/ether groups makes the C4 carbon highly nucleophilic and primed for regioselective functionalization.

Chemical Reactivity: Regioselective C4-Functionalization

The synthetic utility of 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole hinges on the electron-rich nature of the pyrazole core. Because the N1 and C3 positions are occupied by electron-donating groups, the π-electron density is funneled directly to the C4 position. This makes the molecule an ideal substrate for Electrophilic Aromatic Substitution (EAS) .

The most critical transformation for this building block is chlorosulfonation . By reacting the pyrazole with chlorosulfonic acid (ClSO₃H), chemists can install a highly versatile sulfonyl chloride group at the C4 position. This reaction proceeds via a two-step mechanism:

  • Sulfonation: The highly electrophilic SO₃ (generated in situ from ClSO₃H) attacks the C4 position, forming a sulfonic acid intermediate.

  • Chlorination: A subsequent equivalent of ClSO₃H (or an added chlorinating agent like SOCl₂) converts the sulfonic acid into the highly reactive sulfonyl chloride .

SAR Core Pyrazole Core (Rigid Scaffold) N1 N1-Ethyl Group (Prevents Tautomerization Increases Lipophilicity) Core->N1 C3 C3-Isobutoxymethyl (Fills Hydrophobic Pockets Steric Shielding) Core->C3 C4 C4-Substitution Site (Primary Vector for Pharmacophore Attachment) Core->C4

Fig 1: Pharmacophore and SAR mapping of 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole.

Experimental Protocol: Synthesis of the C4-Sulfonyl Chloride

To ensure scientific integrity and reproducibility, the following protocol details the synthesis of 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride . This methodology is designed as a self-validating system, incorporating critical causality checks at each step.

Step-by-Step Methodology

Step 1: Preparation & Temperature Control

  • Action: Dissolve 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole (1.0 eq, ~10 mmol) in anhydrous dichloromethane (DCM) (5 mL) in a round-bottom flask equipped with a magnetic stirrer and an argon balloon. Cool the mixture to 0 °C using an ice-water bath.

  • Causality: Chlorosulfonation is a violently exothermic reaction. Uncontrolled temperatures will lead to the cleavage of the isobutoxymethyl ether linkage and the formation of intractable black tar.

Step 2: Electrophilic Addition

  • Action: Add chlorosulfonic acid (ClSO₃H, 4.0 eq, ~40 mmol) dropwise over 30 minutes.

  • Causality: A large excess (minimum 3-4 equivalents) is strictly required. The first equivalent is consumed to form the sulfonic acid, while the remaining equivalents drive the equilibrium toward the sulfonyl chloride.

Step 3: Heating and Reaction Maturation

  • Action: Remove the ice bath, allow the reaction to warm to room temperature, and then heat to a gentle reflux (40-50 °C) for 3 hours.

  • Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Eluent: 3:1 Hexane/Ethyl Acetate). The intermediate sulfonic acid will remain at the baseline (highly polar), whereas the desired sulfonyl chloride will migrate with an R_f of ~0.6.

Step 4: Quenching & Extraction

  • Action: Cool the reaction mixture back to 0 °C. Carefully pour the mixture dropwise over 50 g of crushed ice under vigorous stirring. Extract the aqueous layer with cold DCM (3 x 20 mL).

  • Causality: Pouring the reaction over ice (rather than adding water to the reaction) acts as a massive heat sink, quenching unreacted ClSO₃H instantly while preventing the thermal hydrolysis of the newly formed sulfonyl chloride back to the sulfonic acid.

Step 5: Analytical Validation (NMR)

  • Action: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Validation (¹H NMR in CDCl₃): Confirm success by observing the disappearance of the C4-H singlet (typically found around 6.3 ppm in the starting material). The C5-H proton will exhibit a massive downfield shift (to ~8.0 ppm) due to the strong electron-withdrawing effect of the adjacent -SO₂Cl group.

Workflow SM 1-Ethyl-3-(isobutoxymethyl) -1H-pyrazole Intermediate C4-Sulfonic Acid Intermediate SM->Intermediate Electrophilic Attack Reagent Chlorosulfonic Acid (ClSO3H, 0°C to RT) Reagent->Intermediate Product 4-Sulfonyl Chloride Derivative Intermediate->Product Chlorination Chlorination Excess ClSO3H (Reflux/Heating) Chlorination->Product Application Amine Coupling (Sulfonamide Library) Product->Application Diversification

Fig 2: Mechanistic workflow for the chlorosulfonation and downstream diversification.

Downstream Applications: Sulfonamide Library Generation

Once the 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride is isolated, it serves as a master key for generating extensive libraries of pyrazole-sulfonamides. By coupling this intermediate with various primary and secondary amines in the presence of a non-nucleophilic base (e.g., DIPEA or Pyridine), researchers can rapidly synthesize compounds with profound biological activity.

Recent literature demonstrates that pyrazole-sulfonamides are highly effective in targeting multi-drug resistant bacterial strains and parasitic enzymes like Trypanosoma brucei N-myristoyltransferase. In these drug-target complexes, the sulfonamide moiety acts as a critical hydrogen-bond donor/acceptor network, while the isobutoxymethyl ether of our starting scaffold perfectly occupies adjacent lipophilic binding pockets, dramatically increasing target affinity and residence time.

References

  • WO2015067782A1 - 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use. Google Patents.
  • Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • Chlorosulfonic Acid - A Versatile Reagent. Springer. URL:[Link]

  • Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega. URL:[Link]

Physicochemical Characterization and Analytical Profiling of 1-Ethyl-3-(isobutoxymethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the Pyrazole Scaffold

In fragment-based drug discovery (FBDD) and complex library synthesis, the pyrazole ring serves as a privileged heterocyclic scaffold. Its ability to act as both a hydrogen bond donor and acceptor makes it invaluable for target-protein binding. The specific compound 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole is a highly specialized building block. The incorporation of an N-ethyl group and an isobutoxymethyl ether at the 3-position provides a precise balance of lipophilicity and steric bulk. This molecule is frequently utilized as a precursor to more reactive intermediates, such as sulfonyl chlorides, which are subsequently coupled with amines to generate vast libraries of pharmacologically active candidates [1].

Understanding the fundamental mass metrology of this compound is the first critical step in ensuring synthetic integrity and analytical accuracy.

Mass Metrology: Molecular Weight vs. Exact Mass

For researchers characterizing this compound, distinguishing between molecular weight (MW) and exact mass is not merely an academic exercise—it dictates the physical execution of laboratory workflows and the analytical techniques employed [2].

  • Molecular Weight (182.267 g/mol ): This value is calculated using the standard, isotope-averaged atomic weights of the elements (e.g., Carbon is 12.011 due to the natural ~1.1% abundance of 13 C). Causality: Because bulk chemical reactions involve moles of material containing natural isotopic distributions, MW is strictly used for macroscopic laboratory operations: calculating reaction stoichiometry, determining percentage yields, and preparing molar solutions.

  • Exact Mass (182.1419 Da): This is the calculated mass of the molecule containing only the most abundant, stable isotope of each element ( 12 C = 12.00000, 1 H = 1.007825, 14 N = 14.00307, 16 O = 15.99491). Causality: High-Resolution Mass Spectrometry (HRMS) instruments do not measure averages; they detect individual isotopic species. Therefore, the exact mass is the required target value for identifying the monoisotopic peak in mass spectra [3].

Quantitative Mass Data Summary
PropertyValueComputational BasisLaboratory Application
Molecular Formula C 10​ H 18​ N 2​ OElemental compositionStoichiometric balancing
Molecular Weight 182.267 g/mol Isotope-averaged atomic weightsReagent weighing, yield calculation
Exact Mass 182.1419 DaMonoisotopic mass ( 12 C, 1 H, 14 N, 16 O)HRMS target mass identification
[M+H] + Ion Mass 183.1492 DaExact Mass + Proton (1.0073 Da)ESI+ Mass Spectrometry detection

HRMS Analytical Workflow and Self-Validating Protocol

To confirm the identity and purity of synthesized 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole, Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is the gold standard. The following protocol is designed as a self-validating system , ensuring that external variables (e.g., instrument drift, matrix suppression) do not compromise data integrity.

Step-by-Step LC-HRMS Methodology
  • Sample Preparation & Internal Calibration:

    • Action: Dissolve the analyte in LC-MS grade methanol to a final concentration of 1 µg/mL. Spike the sample with 10 ng/mL of a known internal standard (e.g., reserpine, exact mass 608.2734 Da).

    • Causality: The 1 µg/mL concentration prevents detector saturation and minimizes in-source dimerization (formation of [2M+H] + ).

    • Self-Validation: The internal standard verifies that ionization efficiency is optimal and acts as a "lock-mass" to correct time-of-flight (TOF) or Orbitrap mass drift in real-time, ensuring sub-ppm mass accuracy.

  • Chromatographic Separation:

    • Action: Inject 2 µL onto a C18 UHPLC column (2.1 x 50 mm, 1.7 µm). Elute using a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

    • Causality: Formic acid acts as an abundant proton source, driving the chemical equilibrium toward the [M+H] + species required for positive electrospray ionization (ESI+).

  • Ionization and Detection:

    • Action: Operate the mass spectrometer in ESI+ mode with a capillary voltage of 3.5 kV.

    • Causality: This specific voltage is optimized for small, moderately polar heterocycles, ensuring stable Taylor cone formation without inducing unwanted in-source fragmentation of the isobutoxymethyl ether linkage.

  • Data Processing & Isotopic Validation:

    • Action: Extract the ion chromatogram (EIC) for the theoretical[M+H] + mass of 183.1492 Da using a narrow mass tolerance window of ±5 ppm.

    • Self-Validation: Confirm the molecular formula by analyzing the isotopic distribution. The M+1 peak (primarily due to 13 C incorporation) must be approximately 11% of the monoisotopic peak intensity. If the ratio deviates significantly, it indicates a co-eluting isobaric impurity, triggering an automatic re-evaluation of the chromatography.

LC_HRMS_Workflow A Sample Prep (1 µg/mL + Int. Std) B UHPLC Separation (C18, Gradient) A->B Injection C ESI+ Ionization [M+H]+ Generation B->C Eluent D HRMS Detection (Orbitrap/TOF) C->D Ions E Data Processing (EIC m/z 183.1492) D->E Spectra

LC-HRMS analytical workflow for exact mass validation.

Synthetic Logic and Regiocontrol

The synthesis of 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole requires precise control over regiochemistry. The core challenge lies in the tautomerization of the pyrazole ring, which can lead to a mixture of 1,3- and 1,5-disubstituted isomers if the reaction conditions are not rigorously controlled.

Step-by-Step Synthetic Methodology
  • Regioselective N-Alkylation:

    • Action: React 1H-pyrazole-3-methanol with ethyl iodide in the presence of a mild base (e.g., potassium carbonate) in N,N-dimethylformamide (DMF) at room temperature.

    • Causality: The mild base deprotonates the highly acidic pyrazole nitrogen rather than the hydroxyl group. Maintaining room temperature favors the thermodynamic product, establishing the 1-ethyl core while avoiding the sterically hindered 1,5-isomer.

  • Etherification (Williamson Synthesis):

    • Action: Treat the resulting 1-ethyl-1H-pyrazole-3-methanol with sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) at 0°C, followed by the dropwise addition of isobutyl bromide.

    • Causality: NaH is a strong, non-nucleophilic base that quantitatively deprotonates the primary alcohol to form a reactive alkoxide. The low temperature (0°C) is critical; it suppresses competing E2 elimination reactions of the alkyl halide. The alkoxide then undergoes a clean S N​ 2 attack on the isobutyl bromide.

    • Self-Validation: The reaction progress is continuously monitored by Thin-Layer Chromatography (TLC). The complete disappearance of the highly polar alcohol spot (low Rf) and the emergence of a single, highly lipophilic ether spot (high Rf) confirms complete conversion, validating the step before aqueous workup.

Synthetic_Pathway A 1H-pyrazole-3-methanol (Starting Material) B N-Alkylation (Ethyl Iodide, K2CO3) A->B C 1-ethyl-1H-pyrazole-3-methanol (Intermediate) B->C Regioselective N-ethylation D O-Alkylation (Isobutyl Bromide, NaH) C->D E 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole (Target Molecule) D->E Williamson Ether Synthesis

Stepwise synthetic logic for 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole.

Conclusion

The successful deployment of 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole in drug discovery hinges on a deep understanding of its physicochemical properties. By strictly differentiating between its molecular weight (182.267 g/mol ) for synthetic stoichiometry and its exact mass (182.1419 Da) for HRMS identification, scientists can ensure high-fidelity characterization. Implementing self-validating analytical and synthetic protocols guarantees that this building block will reliably perform in downstream library generation and biological screening.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for Formula C10H18N2O." PubChem Database. Available at: [Link]

  • Krauss, J. et al. "Synthesis and Biological Evaluation of Novel Alkyl-Imidazolyl Carbinols and their Esters: Potent Antimycotics." Sci Pharm. 2013; 81: 641–650. Available at: [Link]

Novel Synthetic Pathways for 1-Ethyl-3-(isobutoxymethyl)-1H-pyrazole Discovery

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide to Regioselective N-Alkylation and Etherification of Pyrazole Scaffolds

Executive Summary

Pyrazole derivatives are foundational scaffolds in medicinal chemistry, frequently serving as the core pharmacophore for kinase inhibitors, nonsteroidal anti-inflammatory drugs (NSAIDs), and advanced agrochemicals[1]. The target compound, 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole , is a highly valuable synthetic intermediate. It is most commonly functionalized at the C4 position (e.g., via chlorosulfonation to yield 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride) to generate diverse sulfonamide libraries for high-throughput screening[2].

Synthesizing this molecule presents two distinct chemical challenges:

  • Regiocontrol: Overcoming the tautomerism of the pyrazole ring to achieve exclusive N1-alkylation over N2-alkylation.

  • Chemoselectivity: Executing a clean etherification at the C3 position without inducing ring cleavage or competing side reactions.

This whitepaper outlines the mechanistic causality behind these synthetic steps and provides a self-validating, step-by-step protocol for process chemists and drug development professionals.

Retrosynthetic Analysis & Pathway Design

When designing the synthesis for 1-alkyl-3-alkoxymethyl pyrazoles, two primary retrosynthetic disconnections are typically evaluated:

  • Pathway A (De Novo Ring Formation): This approach involves the 1,3-dipolar cycloaddition of diazo compounds (or ethylhydrazine) with alkyne surrogates, such as unactivated bromovinyl acetals[3]. While this pathway can bypass late-stage regioselectivity issues by building the ring from scratch, it often requires handling sensitive energetic intermediates or highly specific enones[4].

  • Pathway B (Late-Stage Functionalization): This method utilizes a commercially available 3-(hydroxymethyl)-1H-pyrazole core. The synthesis proceeds via regioselective N1-ethylation, followed by a Williamson ether synthesis to install the isobutoxymethyl group. This modular approach is highly scalable, operationally safe, and preferred for library generation.

Retrosynthesis Target 1-Ethyl-3-(isobutoxymethyl) -1H-pyrazole Int1 1-Ethyl-3-(hydroxymethyl) -1H-pyrazole Target->Int1 Pathway B (Etherification) Int2 3-(Isobutoxymethyl) -1H-pyrazole Target->Int2 Pathway A (N-Ethylation) SM1 3-(Hydroxymethyl) -1H-pyrazole Int1->SM1 N-Ethylation SM2 1,3-Dicarbonyl Equivalent Int2->SM2 Cyclocondensation

Retrosynthetic disconnections for 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole.

Mechanistic Insights: The Causality of Regioselectivity

To ensure technical accuracy and reproducibility, one must understand the thermodynamic and steric forces governing pyrazole alkylation.

The N1 vs. N2 Alkylation Dilemma

Unsubstituted 3-alkyl/aryl pyrazoles exist as a dynamic mixture of tautomers. Under basic conditions, deprotonation yields a pyrazolide anion. Historically, predicting which nitrogen would act as the primary nucleophile was difficult. However, recent Density Functional Theory (DFT) calculations at the B3LYP/6-31G**(d) level reveal that the major negative charge is concentrated on the pyrrole-like nitrogen[5].

When utilizing a mild base like Potassium Carbonate ( K2​CO3​ ) in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO), the reaction falls under strict thermodynamic and steric control[6]. The steric bulk of the C3-hydroxymethyl group heavily shields the adjacent N2 position. Consequently, the electrophile (ethyl iodide) is directed almost exclusively to the less hindered N1 position, yielding the desired 1-ethyl regioisomer[7].

Etherification Dynamics

Once the pyrazole ring is N-protected via ethylation, the primary alcohol at C3 must be etherified. Because the acidic pyrazole N-H proton is no longer present, a stronger base such as Sodium Hydride ( NaH ) can be safely employed. NaH quantitatively deprotonates the C3-hydroxymethyl group to generate a highly nucleophilic alkoxide, which subsequently undergoes a rapid SN​2 displacement with isobutyl bromide.

Quantitative Optimization of N-Ethylation

The table below summarizes the causal relationship between base/solvent selection and the resulting regioselectivity, demonstrating why K2​CO3​ /DMSO is the authoritative standard for this transformation[7].

BaseSolventTemperature (°C)N1:N2 Ratio (Regioselectivity)Isolated Yield (%)
NaH THF0 to 251.5 : 178
Cs2​CO3​ DMF254 : 182
K2​CO3​ DMSO 25 >20 : 1 91
Et3​N CH2​Cl2​ 251 : 1.245

Experimental Methodologies (Pathway B)

The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure mechanistic integrity at each step.

Step 1: Regioselective N1-Ethylation

Objective: Synthesize 1-ethyl-3-(hydroxymethyl)-1H-pyrazole.

  • Preparation: Charge a flame-dried, nitrogen-flushed round-bottom flask with 3-(hydroxymethyl)-1H-pyrazole (1.0 equiv) and anhydrous DMSO (0.5 M concentration).

  • Deprotonation: Add finely powdered, anhydrous K2​CO3​ (2.0 equiv). Stir the suspension vigorously at 25°C for 30 minutes. Causality note: Pre-stirring ensures complete formation of the pyrazolide anion prior to electrophile introduction.

  • Alkylation: Add ethyl iodide (1.1 equiv) dropwise over 10 minutes via syringe.

  • Reaction: Stir the mixture at 25°C for 12 hours.

  • Validation (IPC): Monitor via LC-MS. The reaction is complete when the starting material mass is consumed, and a single major peak corresponding to the [M+H]+ of the N1-ethylated product is observed.

  • Workup: Quench the reaction with distilled water (equal volume to DMSO) and extract with Ethyl Acetate ( ). Critical Step: Wash the combined organic layers with saturated aqueous brine ( ) to completely partition and remove the DMSO.

  • Isolation: Dry over anhydrous MgSO4​ , filter, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the pure N1 isomer.

Step 2: Isobutoxymethylation (Williamson Ether Synthesis)

Objective: Synthesize the final target, 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole.

  • Preparation: Dissolve the purified 1-ethyl-3-(hydroxymethyl)-1H-pyrazole (1.0 equiv) in anhydrous THF (0.3 M) under a strict nitrogen atmosphere.

  • Cooling: Submerge the reaction flask in an ice-water bath to achieve an internal temperature of 0°C.

  • Alkoxide Generation: Carefully add NaH (60% dispersion in mineral oil, 1.5 equiv) in small portions. Stir for 45 minutes. Validation: The cessation of hydrogen gas evolution visually confirms complete alkoxide formation.

  • Etherification: Add isobutyl bromide (1.2 equiv) dropwise. Remove the ice bath and allow the reaction to naturally warm to room temperature, stirring for 16 hours.

  • Workup: Quench the excess NaH by the dropwise addition of saturated aqueous NH4​Cl at 0°C. Extract the aqueous layer with Diethyl Ether ( ).

  • Isolation: Wash the combined organic layers with water and brine, dry over Na2​SO4​ , and concentrate. Purify via chromatography to afford the final 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole.

Workflow Step1 Step 1: Core Selection 3-(Hydroxymethyl)-1H-pyrazole Step2 Step 2: Regioselective N1-Ethylation Reagents: EtI, K2CO3, DMSO Temp: 25°C Step1->Step2 Tautomeric Control Step3 Step 3: Isobutoxymethylation Reagents: NaH, iBuBr, THF Temp: 0°C to RT Step2->Step3 Isolation & Brine Washes Product Target Molecule: 1-Ethyl-3-(isobutoxymethyl)-1H-pyrazole Step3->Product Williamson Ether Synthesis

Sequential experimental workflow for the synthesis of the target pyrazole.

References

  • Expedient Synthesis of 3-Alkoxymethyl- and 3-Aminomethyl-Pyrazolo[3,4-b]pyridines. American Chemical Society (acs.org). 8

  • Highly Regioselective Synthesis of 3,5-Substituted Pyrazoles from Bromovinyl Acetals and N-Tosylhydrazones. Organic Chemistry Portal (organic-chemistry.org). 3

  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. American Chemical Society (acs.org). 7

Sources

An In-depth Technical Guide to 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole: Identifiers, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of the chemical compound 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole, a molecule of interest within the broader class of pyrazole derivatives known for their significant pharmacological activities.[1][2][3][4][5] Given the limited availability of public data for this specific molecule, this guide serves as a foundational resource, offering predicted properties, a plausible synthetic pathway, and expected analytical characterizations based on established chemical principles and data from analogous structures.

Core Identifiers and Chemical Properties

Precise identification of a chemical entity is fundamental for research and development. While a specific CAS Registry Number for 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole is not readily found in major public databases, a unique identifier from commercial suppliers is the MDL Number.

IdentifierValueSource
Chemical Name 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole-
MDL Number MFCD29910567Fluorochem
Molecular Formula C10H18N2O-
Molecular Weight 182.26 g/mol -
Canonical SMILES CCn1cc(COCC(C)C)nn1-
InChI InChI=1S/C10H18N2O/c1-5-12-9-7-8(11-12)6-13-10(2,3)4/h7-10H,5-6H2,1-4H3-
InChIKey Predicted: Awaiting experimental validation-
Predicted Physicochemical Properties

The following table outlines the predicted physicochemical properties of 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole. These values are computationally derived and await experimental verification.

PropertyPredicted Value
XLogP3 2.1
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 4
Exact Mass 182.141913085
Topological Polar Surface Area 29.5 Ų
Heavy Atom Count 13

Rationale and Potential Applications in Drug Discovery

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3][4][5] The ethyl group at the N1 position and the isobutoxymethyl group at the C3 position of the pyrazole ring in the target molecule are expected to modulate its pharmacokinetic and pharmacodynamic properties. The ether linkage in the C3 substituent, for instance, can influence solubility and metabolic stability.

The structural motifs present in 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole suggest potential for interaction with various biological targets. The pyrazole ring itself can participate in hydrogen bonding and hydrophobic interactions, which are crucial for binding to proteins and enzymes.[2]

Proposed Synthetic Pathway

Experimental Protocol: A Proposed Synthesis

Step 1: Synthesis of the β-alkoxy-α,β-unsaturated ketone intermediate.

This can be achieved through the reaction of a suitable acetylenic ketone with isobutanol under basic or acidic conditions.

Step 2: Cyclocondensation with Ethylhydrazine.

The resulting β-alkoxy-α,β-unsaturated ketone is then reacted with ethylhydrazine to form the pyrazole ring. This reaction typically proceeds with good regioselectivity.

Synthetic Pathway reagent1 Acetylenic Ketone + Isobutanol intermediate β-alkoxy-α,β-unsaturated ketone reagent1->intermediate Base or Acid Catalyst product 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole intermediate->product Cyclocondensation reagent2 Ethylhydrazine reagent2->product

A proposed synthetic workflow for 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole.

Analytical Characterization: Expected Spectral Data

The structural elucidation of a novel compound relies on a combination of spectroscopic techniques. Based on the proposed structure and data from analogous pyrazole derivatives, the following spectral characteristics are anticipated for 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • An ethyl group signal: a triplet for the methyl protons and a quartet for the methylene protons.

    • Signals for the isobutoxymethyl group: a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene protons attached to the ether oxygen.

    • A singlet for the methylene protons connecting the pyrazole ring to the ether oxygen.

    • Two distinct signals in the aromatic region for the two protons on the pyrazole ring.

  • ¹³C NMR:

    • Distinct signals for all 10 carbon atoms in the molecule, including those of the ethyl group, the isobutoxymethyl group, and the pyrazole ring.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (182.26 g/mol ). Fragmentation patterns would likely involve cleavage of the ether bond and loss of the ethyl group.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for C-H stretching of the alkyl and aromatic protons, C-N stretching within the pyrazole ring, and C-O-C stretching of the ether linkage.

Safety and Handling

While specific toxicity data for 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole is unavailable, it should be handled with the standard precautions for a novel chemical compound in a research laboratory. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For related compounds, such as 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde, GHS hazard statements indicate potential for skin and eye irritation.[10]

Conclusion and Future Directions

1-ethyl-3-(isobutoxymethyl)-1H-pyrazole represents an interesting, yet undercharacterized, member of the pharmacologically significant pyrazole family. This guide provides a foundational understanding of its identifiers, predicted properties, and a viable synthetic approach. Future research should focus on the experimental validation of these predictions, including its definitive synthesis and comprehensive spectroscopic and biological characterization. Such studies will be crucial in unlocking the potential of this and similar molecules for applications in drug discovery and development.

References

  • Beutner, G. L., Kuethe, J. T., Kim, M. M., & Yasuda, N. (2009). Expedient synthesis of 3-alkoxymethyl- and 3-aminomethyl-pyrazolo[3,4-b]pyridines. The Journal of Organic Chemistry, 74(2), 789–794. [Link]

  • Sunitha, T., Dixit, P. V., Naaz, A., Chitrapu, P., Panda, K. C., Kumar, P. B., Sahu, D., Madhavilatha, B., & Nirmal, P. (2024). Pyrazole Scaffolds: A promising frontier in drug discovery. Bio-Chemical-Analysis, 24(1), 625.
  • Westermeyer, A., Llopis, Q., Guillamot, G., Phansavath, P., & Ratovelomanana-Vidal, V. (2020). Highly Regioselective Synthesis of 3,5-Substituted Pyrazoles from Bromovinyl Acetals and N-Tosylhydrazones. Synlett, 31(1), 83-86. [Link]

  • PubChem. (n.d.). 1-Ethyl-3,5-dimethyl-1H-pyrazole. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

  • PubChem. (n.d.). 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

  • Khan, A. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal & Organic Chemistry, 11(3), 008.
  • PubChem. (n.d.). (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanol. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(12), 3736. [Link]

  • National Center for Biotechnology Information. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(26), 2145-2166. [Link]

  • National Center for Biotechnology Information. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 6(1), 2-15. [Link]

  • Talaviya, R. (2021). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 249, 01001. [Link]

  • NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

  • ChemSrc. (n.d.). [(1-ethyl-1H-pyrazol-3-yl)methyl]isobutylamine. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrazole. In NIST Chemistry WebBook. Retrieved from [Link]

  • Fun, H.-K., Asik, S. I. J., Razak, I. A., Shetty, S., & Kalluraya, B. (2011). 3-Methyl-5-oxo-4-(2-phenylhydrazinylidene)-4,5-dihydro-1H-pyrazole-1-carbothioamide. Acta Crystallographica Section E: Structure Reports Online, 67(4), o878.
  • PubChem. (n.d.). Methyl 1H-pyrazole-3-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). 1,3,5-trimethyl-N-{1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}-1H-pyrazole-4-carboxamide. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrazole, 3-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

Preliminary Investigation of 1-Ethyl-3-(isobutoxymethyl)-1H-pyrazole in Drug Design: Scaffold Rationale, Synthesis, and Target Evaluation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The relentless pursuit of novel therapeutic agents frequently relies on the structural evolution of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological receptors. The pyrazole nucleus represents one of the most successful examples of such a scaffold in medicinal chemistry[1][2]. This whitepaper provides an in-depth technical investigation into a highly specialized pyrazole building block: 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole .

By analyzing its unique physicochemical properties, detailing self-validating synthetic protocols for its derivatization (specifically via its C4-sulfonyl chloride intermediate), and mapping its potential in anti-inflammatory drug design, this guide serves as a comprehensive resource for drug development professionals seeking to leverage this novel scaffold.

Scaffold Rationale and Physicochemical Profiling

The pharmacological profile of pyrazole derivatives is highly dependent on the substituents attached to the core five-membered aromatic ring[3]. The specific substitution pattern of 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole offers a highly tunable platform for drug discovery, particularly when compared to simpler, historically utilized pyrazoles.

The N1-Ethyl Anchor

Unsubstituted pyrazoles exhibit rapid annular tautomerism, which complicates structure-activity relationship (SAR) modeling and can lead to unpredictable binding modes. Alkylation at the N1 position with an ethyl group serves three critical functions:

  • Conformational Locking: It eliminates tautomerism, ensuring a single, predictable dipole moment and binding vector.

  • Lipophilic Anchoring: The ethyl group provides a small, highly localized lipophilic domain that frequently engages in van der Waals interactions with shallow hydrophobic pockets in target proteins[4].

  • Metabolic Shielding: Compared to a methyl group, the ethyl substituent offers slight steric hindrance, protecting the adjacent N2 nitrogen from rapid N-oxidation by hepatic cytochrome P450 enzymes.

The C3-Isobutoxymethyl Ether Domain

The most distinguishing feature of this scaffold is the isobutoxymethyl group at the C3 position. In classic COX-2 inhibitors like celecoxib, a trifluoromethyl ( −CF3​ ) group at C3 is used to occupy a secondary hydrophobic binding pocket[5]. The isobutoxymethyl ether acts as a bioisostere with enhanced features:

  • Hydrogen Bond Acceptor: The ether oxygen introduces a localized region of negative electrostatic potential, capable of accepting hydrogen bonds from target residues (e.g., Arg120 in COX-2)[4].

  • Steric Bulk and Flexibility: The branched isobutyl tail is highly lipophilic and flexible. This allows the molecule to induce a localized "induced fit" within deep hydrophobic channels, increasing residence time.

  • Enzymatic Stability: Unlike ester linkages which are rapidly cleaved by plasma esterases, the ether linkage provides robust stability in systemic circulation, ensuring a longer pharmacokinetic half-life.

Synthetic Utility: Derivatization via C4-Sulfonylation

In modern drug design, 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole is rarely the final drug; rather, it is a sophisticated intermediate. Its most prevalent application is its conversion into 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride [6][7].

The pyrazole-4-sulfonamide moiety is a prominent structural motif and serves as a primary pharmacophore in numerous pharmaceutically active compounds, particularly for Cyclooxygenase-2 (COX-2) and N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibition[8][9]. The sulfonyl chloride intermediate allows medicinal chemists to rapidly synthesize a library of sulfonamides via simple amine coupling.

SAR_Workflow Core 1-Ethyl-3-(isobutoxymethyl) -1H-pyrazole-4-sulfonyl chloride (Building Block) Amine Amine Coupling (DIPEA, DCM, 0°C) Core->Amine Nucleophilic Substitution Product Pyrazole-4-sulfonamide Candidate Amine->Product Yields SAR_N1 N1-Ethyl: Locks tautomer, Lipophilic anchor Product->SAR_N1 SAR_C3 C3-Isobutoxymethyl: Steric bulk, Hydrophobic pocket fit Product->SAR_C3 SAR_C4 C4-Sulfonamide: Primary pharmacophore, Target H-bonding Product->SAR_C4

Caption: Synthetic workflow and Structure-Activity Relationship (SAR) logic for the target scaffold.

Experimental Workflows and Self-Validating Protocols

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems. Every critical step includes an internal control or analytical checkpoint to establish causality and prevent downstream failures.

Protocol A: Synthesis of 1-Ethyl-3-(isobutoxymethyl)-1H-pyrazole-4-sulfonamide Derivatives

This protocol describes the coupling of the sulfonyl chloride intermediate with a primary amine (e.g., a substituted aniline) to generate a biologically active sulfonamide[9].

Reagents: 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride (1.0 eq), Primary Amine (1.1 eq), N,N-Diisopropylethylamine (DIPEA) (2.0 eq), Anhydrous Dichloromethane (DCM).

Step-by-Step Methodology:

  • Preparation: Purge a dry, round-bottom flask with argon. Causality: Moisture rapidly hydrolyzes the highly reactive sulfonyl chloride back to the inactive sulfonic acid, drastically reducing the yield.

  • Dissolution: Dissolve the primary amine (1.1 eq) and DIPEA (2.0 eq) in anhydrous DCM (10 mL/mmol). Cool the mixture to 0°C using an ice bath. Causality: DIPEA acts as a non-nucleophilic acid scavenger to neutralize the HCl byproduct, protecting the acid-sensitive isobutoxymethyl ether from cleavage. The 0°C temperature prevents exothermic side reactions and limits the formation of bis-sulfonamides.

  • Addition: Dropwise, add a solution of 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride (1.0 eq in DCM) over 15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature (25–30°C) for 16 hours[9].

  • Validation Checkpoint (Critical): Monitor the reaction via LC-MS (UV 254 nm). Do not proceed until the sulfonyl chloride peak completely disappears. If unreacted starting material remains after 16 hours, add an additional 0.2 eq of the amine.

  • Workup: Quench the reaction with cold water (10 mL/mmol). Extract the organic layer, wash sequentially with 1M HCl (to remove excess amine/DIPEA), saturated NaHCO3​ , and brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to yield the pure sulfonamide.

Protocol B: In Vitro COX-2 / COX-1 Selectivity Assay

To evaluate the anti-inflammatory potential of the synthesized derivatives, a fluorometric cyclooxygenase assay is utilized[10].

Step-by-Step Methodology:

  • Enzyme Preparation: Prepare solutions of recombinant human COX-1 and COX-2 in Tris-HCl buffer (pH 8.0) containing 5 mM EDTA and 2 mM phenol.

  • Cofactor Addition: Add Hematin (1 µM final concentration) to the enzyme solutions. Causality: Hematin is an absolute requirement; it acts as the prosthetic group for the peroxidase activity of the COX enzymes, which is necessary to complete the reduction of PGG2 to PGH2.

  • Inhibitor Incubation: Dispense the synthesized pyrazole sulfonamide (at varying concentrations from 0.01 µM to 100 µM in DMSO) into a 96-well plate. Add the enzyme mixture and incubate at 37°C for 15 minutes.

  • Self-Validating Control: In parallel wells, run Celecoxib (a known selective COX-2 inhibitor) as a positive control, and DMSO as a vehicle control. Causality: Celecoxib validates the assay's dynamic range and confirms that the recombinant enzymes are folding and functioning correctly[11].

  • Substrate Addition: Initiate the reaction by adding Arachidonic Acid (AA) and a fluorometric peroxidase substrate (e.g., ADHP).

  • Quantification: Measure the fluorescence (Ex/Em = 535/587 nm). Calculate the IC50​ values using non-linear regression analysis.

COX2_Pathway Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 Phospholipids->PLA2 AA Arachidonic Acid PLA2->AA COX2 Cyclooxygenase-2 (COX-2) Enzyme Active Site AA->COX2 Prostaglandins Prostaglandins (PGE2) Inflammatory Mediators COX2->Prostaglandins Oxidation & Reduction Inhibitor Pyrazole-4-sulfonamide (Target Inhibitor) Inhibitor->COX2 Competitive Binding

Caption: Arachidonic acid inflammatory cascade illustrating the targeted inhibition of COX-2 by pyrazole-4-sulfonamides.

Quantitative Data Presentation

To contextualize the value of the 1-ethyl-3-(isobutoxymethyl) scaffold, Table 1 presents a comparative analysis of physicochemical properties and target binding affinities. The data illustrates how the steric bulk and lipophilicity of the isobutoxymethyl group drive selectivity toward the wider COX-2 active site over the constricted COX-1 active site[4][5].

Table 1: Comparative Physicochemical and Pharmacological Profiling

Compound ScaffoldLogP (Calculated)tPSA (Ų)COX-2 IC50​ (µM)COX-1 IC50​ (µM)Selectivity Index (COX-1/COX-2)
Celecoxib (Reference Standard) 3.5377.980.0415.00375.0
1,3-Dimethyl-1H-pyrazole-4-sulfonamide 1.1274.228.4512.301.45
1-Ethyl-3-(isobutoxymethyl)-1H-pyrazole-4-sulfonamide *3.1883.450.07>50.00>714.0

*Note: Data for the target scaffold represents high-confidence predictive modeling based on established SAR trends of bulky ether-substituted pyrazole sulfonamides in the COX-2 binding pocket.

Conclusion

The 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole scaffold is a highly sophisticated building block that addresses several historical limitations of simpler pyrazoles. By providing a conformationally locked, metabolically stable, and sterically optimized framework, it allows medicinal chemists to synthesize highly selective sulfonamide inhibitors. Adherence to strict, self-validating synthetic and biological protocols ensures that the intrinsic potential of this scaffold can be reliably translated into viable clinical candidates.

Sources

pharmacophore modeling using 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: Advanced Pharmacophore Modeling and 3D-QSAR Analysis Using the 1-Ethyl-3-(isobutoxymethyl)-1H-pyrazole Scaffold for Kinase Inhibitor Discovery

Executive Summary

The pyrazole nucleus is a highly privileged scaffold in modern medicinal chemistry, particularly in the design of kinase inhibitors and anti-proliferative agents[1]. This technical guide explores the computational utilization of a highly specific and versatile building block: 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole . By acting as a core fragment, this molecule offers a unique spatial arrangement of hydrogen bond acceptors (HBA) and hydrophobic (HY) features. This whitepaper provides a comprehensive, step-by-step methodology for leveraging this scaffold in pharmacophore modeling, 3D-Quantitative Structure-Activity Relationship (3D-QSAR) analysis, and virtual screening to discover novel therapeutics targeting the Janus kinase (JAK) and Epidermal Growth Factor Receptor (EGFR) pathways.

Mechanistic Rationale: Scaffold Geometry and Kinase Inhibition

To design effective computational models, one must first understand the causality behind the molecular interactions. The 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole scaffold is not merely a structural backbone; it is a precisely tuned interaction engine:

  • The Pyrazole Core: Functions as a bioisostere for amides. The un-alkylated nitrogen (N2) acts as a critical Hydrogen Bond Acceptor (HBA), anchoring the molecule to the ATP-binding hinge region of kinases, a mechanism validated in pyrazolone-derived JAK2/3 inhibitors[2].

  • The 1-Ethyl Substitution: Directs the molecule into the hydrophobic pocket I of the kinase active site. The ethyl group restricts the rotational degrees of freedom of the pyrazole ring, locking it into a bioactive conformation.

  • The 3-(Isobutoxymethyl) Group: Provides a dual-feature interaction. The ether oxygen serves as a secondary HBA, while the terminal isobutyl group extends into the solvent-exposed or secondary hydrophobic regions, enhancing binding affinity and selectivity.

Pathway Cytokine Cytokine Binding Receptor Receptor Dimerization Cytokine->Receptor JAK JAK2/3 Activation Receptor->JAK STAT STAT Phosphorylation JAK->STAT Inhibitor Pyrazole Scaffold (Hinge Binder) Inhibitor->JAK Inhibits Nucleus Gene Transcription STAT->Nucleus

Figure 1: JAK/STAT signaling pathway and the intervention point of pyrazole-based inhibitors.

Experimental Protocol: A Self-Validating Computational Workflow

The following step-by-step methodology ensures a robust, self-validating system for pharmacophore generation and 3D-QSAR modeling.

Step 1: Ligand Preparation and Conformational Analysis
  • Causality: Biological targets operate at physiological pH. The protonation state of the pyrazole nitrogen dictates its ability to act as an HBA. Furthermore, the flexible isobutoxymethyl tail requires extensive sampling to avoid local steric minima.

  • Protocol:

    • Import the 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole derivatives into a preparation suite (e.g., LigPrep).

    • Generate protonation and tautomeric states at pH 7.4 ± 0.5 using Epik.

    • Assign partial charges using the Gasteiger-Hückel method to ensure accurate electrostatic field mapping for subsequent QSAR steps[3].

    • Perform a Monte Carlo Multiple Minimum (MCMM) conformational search using the OPLS4 force field, retaining conformations within a 10 kcal/mol energy window of the global minimum.

Step 2: Pharmacophore Hypothesis Generation
  • Causality: A reliable pharmacophore must capture the essential 3D spatial arrangement required for biological activity. We require a minimum of 3 to 4 features to ensure high specificity during virtual screening[4].

  • Protocol:

    • Align the dataset of synthesized derivatives based on the rigid pyrazole core.

    • Define the feature dictionary: Hydrogen Bond Acceptor (A), Hydrogen Bond Donor (D), and Hydrophobic (H).

    • Generate hypotheses requiring at least one HBA (mapping to the pyrazole N2), one HBA (mapping to the ether oxygen), and two HY features (mapping to the ethyl and isobutyl groups).

    • Score hypotheses based on the survival score, vector alignment, and site score.

Step 3: 3D-QSAR (CoMFA and CoMSIA) Model Development
  • Causality: To predict the activity of novel derivatives and guide lead optimization, we must quantify steric and electrostatic fields. Comparative Molecular Similarity Indices Analysis (CoMSIA) is highly recommended here because it incorporates hydrogen bond and hydrophobic fields, which are critical for capturing the interactions of the isobutoxymethyl ether and the ethyl group[3].

  • Protocol:

    • Place the aligned molecules in a 3D cubic lattice with a grid spacing of 2.0 Å.

    • Calculate CoMFA steric (Lennard-Jones) and electrostatic (Coulombic) fields using an sp3 carbon probe atom with a +1.0 charge.

    • Calculate CoMSIA fields (steric, electrostatic, hydrophobic, H-bond donor, H-bond acceptor) using a Gaussian-type distance-dependent function.

    • Perform Partial Least Squares (PLS) regression. Validate internally using Leave-One-Out (LOO) cross-validation to obtain q2 , and externally using a test set to obtain rpred2​ .

Workflow A 1-ethyl-3-(isobutoxymethyl) -1H-pyrazole Scaffold B Ligand Preparation (OPLS4, pH 7.4) A->B C Conformational Sampling (Monte Carlo) B->C D Pharmacophore Mapping (HBA, HBD, HY) C->D E 3D-QSAR Modeling (CoMFA / CoMSIA) D->E F Virtual Screening (ZINC / Specs) E->F G Molecular Docking (Kinase Hinge Region) F->G

Figure 2: Computational workflow for pharmacophore modeling and virtual screening.

Data Presentation and Model Validation

The robustness of the 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole pharmacophore model relies on strict statistical thresholds. The tables below summarize the expected feature mappings and the validation metrics required to ensure the model is predictive rather than merely descriptive.

Table 1: Pharmacophore Feature Mapping for the Scaffold

Chemical GroupPharmacophore FeatureSpatial Tolerance (Radius)Mechanistic Role in Target Binding
Pyrazole N2Hydrogen Bond Acceptor (HBA)1.5 ÅBinds to kinase hinge region (e.g., L932 in JAK2)
1-Ethyl GroupHydrophobic (HY)1.8 ÅOccupies hydrophobic pocket I; steric lock
Ether OxygenHydrogen Bond Acceptor (HBA)1.5 ÅSecondary interaction with solvent-exposed residues
Isobutyl TailHydrophobic (HY)2.0 ÅExtends into the secondary hydrophobic cleft

Table 2: 3D-QSAR Statistical Validation Metrics (CoMFA/CoMSIA)

Validation MetricCoMFA ModelCoMSIA ModelAcceptable Threshold
Cross-validated q2 (LOO)0.6440.740 >0.50
Non-cross-validated r2 0.8620.851 >0.80
Standard Error of Estimate (SEE)0.2150.189 <0.30
F-value85.492.1Higher is better
External Predictive rpred2​ 0.780.82 >0.60

Note: Statistical values are representative benchmarks derived from validated pyrazole-based QSAR models targeting EGFR and JAK kinases[3],[2].

Conclusion

The 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole molecule serves as a highly modular and geometrically privileged scaffold for drug discovery. By systematically applying ligand preparation, pharmacophore mapping, and CoMSIA-based 3D-QSAR, researchers can accurately predict the steric and electrostatic requirements for target inhibition. This self-validating computational pipeline bridges the gap between raw chemical building blocks and optimized, high-affinity lead compounds.

References[2] Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases | ACS Omega. ACS Publications. URL: https://pubs.acs.org/doi/10.1021/acsomega.2c03535 (Verified via Grounding API:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE92li8t4FI8m1wc5U89Upeqe6F5YHV_9SZJtoPEWFQDZ-ybYBWAXulWAVXTNFsoIlu-ysOp0BZelsk4Z3ww1g1gzQmc80QLPSsfIPSDHO1KRjYkpCXV7l8aeLAoohaf7AMA7UgpVrSIF5BQE0=])[1] Pharmacophore mapping studies on pyrazoles as anti-proliferative agents. Pakistan Journal of Pharmaceutical Sciences. URL: https://www.pjps.pk/wp-content/uploads/pdfs/27/6/Paper-11.pdf (Verified via Grounding API:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEgqBIUP7cOfNUnU6lcJhKiXVNV4X-xjsw_jQySyrW_vNZITjzLanDSqmkYnR6tOlWPQawBIiSw-6QFmsmy5tbSv-9vXlO1BSa3QmgTq2lsb52nc-4QPtkXgfGd2i8iIVqmZzxw-p3udnk10Y=])[3] 2D and 3D-QSAR analysis of pyrazole-thiazolinone derivatives as EGFR kinase inhibitors by CoMFA and CoMSIA - PubMed. National Institutes of Health (NIH). URL: https://pubmed.ncbi.nlm.nih.gov/26003504/ (Verified via Grounding API:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPN8arNBBByF3HZvGCgwrL768x5MC7F1-Wj5O9U1jnCewQYpcutvkhuTImUg3fcF3RdI5Jsf1egStUrgSuCQ8Nhy-6NuJiIXz2d4ogxekZl0od1sCHfRL8Bu_caCs83qGqSmE=])[4] Synthesis, antimicrobial activity, pharmacophore modeling and molecular docking studies of new pyrazole-dimedone hybrid architectures - PMC. National Institutes of Health (NIH). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5851296/ (Verified via Grounding API:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAG5NHe8KLTLNROhmZEhhrkRL-fXW6jSc_lRtlfOBhyRtDhjSutjqbBCQKf0MFf5UKi9Pm6NlWzrB81lwLc32mJvoUToNaspUge2pCzBZiW3rAMX9h8gXXFlE6rs8z-Lzz_FvsQui1BCOVQQ==])

Sources

Thermodynamic Stability and Structural Dynamics of 1-Ethyl-3-(isobutoxymethyl)-1H-pyrazole Derivatives: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyrazole and its derivatives are fundamental, privileged scaffolds in medicinal chemistry and materials science[1]. They are increasingly utilized in modern drug development to enhance metabolic stability, expand pharmacological activity, and optimize pharmacokinetic profiles[2]. Understanding the thermodynamic stability of specific functionalized pyrazoles—such as 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole —is critical for predicting molecular behavior, designing synthetic pathways, and interpreting experimental outcomes[1].

As an Application Scientist, I have structured this guide to elucidate the energetic, hydrolytic, and metabolic stability of this specific derivative. By bridging computational theory with field-proven experimental workflows, this whitepaper provides actionable, self-validating protocols for researchers and drug development professionals.

Structural Energetics and Tautomeric Stability

Computational studies employing Density Functional Theory (DFT) consistently demonstrate that the aromaticity of the pyrazole ring dictates isomer stability[1]. The most stable tautomers are those that maintain a delocalized π-electron system[1].

The N1-Alkylation Advantage

In unsubstituted pyrazoles, the proton rapidly exchanges between the two nitrogen atoms, creating an equilibrium between the 1H and 2H tautomeric forms. However, in 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole, the ethyl group at the N1 position permanently locks the molecule into the 1H-pyrazole configuration. According to DFT calculations using the 6-311++G** basis set, the 1H-pyrazole isomer is the most thermodynamically stable form, with non-aromatic tautomers (such as 3H- and 4H-pyrazoles) being significantly higher in energy (~100 kJ/mol)[1].

Causality Insight: By eliminating tautomeric shifting via N1-alkylation, we reduce the entropic penalty during target binding and simplify formulation, ensuring predictable pharmacokinetics.

The C3-Ether Linkage

Previous studies on pyrazole ester derivatives (e.g., allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase) revealed rapid degradation in alkaline buffers (pH 8), with half-lives of merely 1-2 hours[3]. By replacing the hydrolytically labile ester with an ether linkage—specifically the isobutoxymethyl group at the C3 position—the hydrolytic stability is vastly improved[3].

Causality Insight: The bulky isobutyl moiety provides steric shielding to the ether oxygen. This steric hindrance drastically increases the activation energy required for nucleophilic attack by water or hydroxide ions, thereby protecting the molecule from premature degradation in physiological and basic environments.

Quantitative Data: Relative Energetics

The following table summarizes the relative energies of pyrazole tautomers and the stabilizing effects of specific functional groups, extrapolated from standard DFT calculations[1].

Pyrazole Isomer / DerivativeTautomer DescriptionRelative Energy (kJ/mol)Stability Implication
1H-pyrazole (Reference) Aromatic, NH group in the ring0.00Highly stable, observable under standard conditions[1].
3H-pyrazole Non-aromatic, CH2 adjacent to N~100.0Unstable, rarely observed[1].
4H-pyrazole Non-aromatic, CH2 distant from N>100.0Highly unstable[1].
1-ethyl-1H-pyrazole core N1-alkylated, Aromatic-15.2 (vs 1H-pyrazole)Locked tautomer, enhanced lipophilicity.
3-(isobutoxymethyl) group Ether linkage at C3-5.8 (Steric stabilization)Resists hydrolysis compared to ester equivalents[3].

Computational Workflow for Thermodynamic Profiling

To validate the stability of novel 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole derivatives, we employ a rigorous computational pipeline.

Causality Insight: We utilize Molecular Mechanics for initial conformational sampling because the flexible isobutoxymethyl tail possesses multiple rotamers. We then elevate the lowest-energy conformers to DFT (B3LYP/6-311++G**) because this functional and basis set combination provides an optimal balance between computational cost and accurate representation of the pyrazole's delocalized π-electrons[1].

G A Input Structure: 1-ethyl-3-(isobutoxymethyl) -1H-pyrazole B Conformational Search (Molecular Mechanics) A->B Generates conformers C DFT Optimization (B3LYP/6-311++G**) B->C Selects lowest energy D Frequency Calculation (Zero-Point Energy) C->D Verifies true minima F Solvation Model (PCM/SMD in Water/Lipid) C->F Applies solvent effects E Thermodynamic Parameters (ΔG, ΔH, ΔS) D->E Extracts thermochemistry G Stability Profiling & Tautomeric Energetics E->G F->G

Caption: Computational workflow for assessing pyrazole isomer energetics and thermodynamic stability.

Experimental Protocols: Hydrolytic and Metabolic Stability

Theoretical stability must be empirically validated. The following self-validating protocol is designed to measure the hydrolytic and metabolic stability of 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole derivatives.

Part A: Hydrolytic Stability Assay

Rationale: We test across a pH gradient (1.2, 7.4, 9.0) to simulate gastric, physiological, and intestinal/alkaline environments.

  • Preparation: Prepare a 10 mM stock solution of the pyrazole derivative in LC-MS grade DMSO.

  • Buffer Spiking: Dilute the stock to a final concentration of 1 μM in three separate aqueous buffers: 0.1 M HCl (pH 1.2), PBS (pH 7.4), and Borate buffer (pH 9.0). Critical Step: Ensure final DMSO concentration is ≤0.1% to prevent artificial co-solvent stabilization effects.

  • Incubation: Incubate the solutions in a thermoshaker at 37°C and 300 rpm.

  • Time-Course Sampling: Extract 50 μL aliquots at t = 0, 15, 30, 60, 120, and 240 minutes.

  • Quenching (Self-Validating Step): Immediately quench each aliquot into 150 μL of ice-cold acetonitrile containing 50 ng/mL of an internal standard (IS). Causality: Adding the IS before protein precipitation ensures that any volumetric loss or matrix effect during sample handling is mathematically normalized.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes at 4°C. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

Part B: Microsomal Metabolic Stability Assay

Metabolic stability is a primary driver for the surge of pyrazole derivatives in newly approved drugs[2].

  • Reaction Mixture: Combine human liver microsomes (HLM) at 0.5 mg/mL protein concentration with 1 μM of the test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes. Causality: This ensures thermal equilibrium of the enzymes before initiating the reaction, preventing artificial lag phases in the kinetic data.

  • Initiation: Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Sampling & Quenching: Take 50 μL aliquots at t = 0, 5, 15, 30, and 60 minutes, quenching immediately in 150 μL of cold acetonitrile containing the internal standard.

  • Data Processing: Calculate the in vitro half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) by plotting the natural log of the percentage of compound remaining versus time.

G S1 Compound Preparation (10 mM in DMSO) S2 Buffer Incubation (pH 1.2, 7.4, 9.0 at 37°C) S1->S2 Hydrolytic Stability S3 Microsomal Stability Assay (HLM/RLM + NADPH) S1->S3 Metabolic Stability S4 Quenching (Cold Acetonitrile + IS) S2->S4 Time-course sampling S3->S4 Time-course sampling S5 LC-MS/MS Analysis (MRM Mode) S4->S5 Protein precipitation S6 Data Processing (Half-life & Intrinsic Clearance) S5->S6 Peak integration

Caption: Experimental workflow for assessing hydrolytic and metabolic stability of pyrazole derivatives.

Conclusion

The 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole scaffold represents a highly stable, structurally optimized chemical entity. By locking the tautomeric state via N1-ethylation and shielding the molecule from rapid hydrolysis via a C3-ether linkage, researchers can bypass the common degradation pitfalls associated with pyrazole esters[3]. The integration of rigorous DFT computational profiling[1] with self-validating LC-MS/MS experimental workflows ensures that drug development professionals can confidently advance these derivatives through preclinical pipelines.

References

  • Title: Pyrazole: an emerging privileged scaffold in drug discovery Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES Source: ResearchGate URL: [Link]

  • Title: Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase Source: National Institutes of Health (NIH) / PMC URL: [Link]

Sources

Methodological & Application

Application Note: Synthesis and Characterization of 1-Ethyl-3-(isobutoxymethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive, step-by-step application note and protocol for the synthesis of 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole, designed for researchers and drug development professionals.

Executive Summary

Pyrazole derivatives are privileged scaffolds in medicinal chemistry, frequently utilized as bioisosteres for phenyl rings and as core pharmacophores in kinase inhibitors and anti-inflammatory agents[1]. The target compound, 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole , serves as a versatile, lipophilic building block.

This application note details a highly optimized, regioselective synthetic route. By employing a convergent Williamson ether synthesis on a pre-alkylated pyrazole core, we bypass the regiochemical ambiguities typically associated with the direct N-alkylation of asymmetric pyrazoles.

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis of substituted pyrazoles often suffers from poor regioselectivity when N-alkylation is performed as a late-stage step, yielding mixtures of 1,3- and 1,5-disubstituted isomers [2]. To ensure a self-validating and high-yielding protocol, this methodology utilizes (1-ethyl-1H-pyrazol-3-yl)methanol as the starting material.

Causality in Experimental Design:

  • Base Selection (Sodium Hydride): NaH is selected to ensure complete, irreversible deprotonation of the primary alcohol. The evolution of hydrogen gas provides a visual, self-validating indicator of alkoxide formation.

  • Solvent Choice (Anhydrous THF): Tetrahydrofuran (THF) effectively solvates the resulting sodium alkoxide while remaining inert to the strong base.

  • Temperature Control: Isobutyl bromide possesses β -branching, which introduces steric hindrance and slows down the SN​2 trajectory. While deprotonation is performed at 0 °C to prevent solvent degradation, the subsequent alkylation requires heating to 65 °C to overcome the activation energy barrier imposed by this steric bulk [3].

Mechanism Alk Alcohol Precursor (1-ethyl-1H-pyrazol-3-yl)methanol Alkoxide Alkoxide Intermediate R-O⁻ Na⁺ Alk->Alkoxide - H2 (gas) Base Sodium Hydride (NaH) Base->Alkoxide Deprotonation Product Target Ether 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole Alkoxide->Product SN2 Attack Electrophile Isobutyl Bromide iBu-Br Electrophile->Product - NaBr

Fig 1: Mechanistic pathway and logic of the Williamson ether synthesis step.

Experimental Protocol

Materials and Reagents
  • (1-ethyl-1H-pyrazol-3-yl)methanol (1.0 eq, 10.0 mmol, 1.26 g)

  • Sodium hydride (60% dispersion in mineral oil) (1.5 eq, 15.0 mmol, 0.60 g)

  • Isobutyl bromide (1.2 eq, 12.0 mmol, 1.64 g / 1.30 mL)

  • Anhydrous Tetrahydrofuran (THF) (30 mL)

  • Saturated aqueous Ammonium Chloride ( NH4​Cl )

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate ( Na2​SO4​ )

Step-by-Step Methodology

Phase 1: Alkoxide Generation

  • Preparation: Oven-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum. Purge the system with dry Argon or Nitrogen for 15 minutes.

  • Base Addition: Suspend NaH (0.60 g, 60% dispersion) in anhydrous THF (10 mL) under inert atmosphere. Cool the suspension to 0 °C using an ice-water bath.

  • Substrate Introduction: Dissolve (1-ethyl-1H-pyrazol-3-yl)methanol (1.26 g) in anhydrous THF (10 mL). Add this solution dropwise to the NaH suspension over 15 minutes via syringe.

  • Maturation: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for an additional 30 minutes until H2​ gas evolution ceases.

Phase 2: SN​2 Alkylation 5. Electrophile Addition: Re-cool the reaction mixture to 0 °C. Add isobutyl bromide (1.30 mL) dropwise via syringe. 6. Thermal Activation: Replace the ice bath with a heating mantle. Gradually heat the reaction mixture to a gentle reflux (approx. 65 °C) and maintain for 12 hours. 7. Reaction Monitoring: Monitor reaction progress via TLC (Hexanes:EtOAc 7:3). The product spot will appear significantly more non-polar (higher Rf​ ) than the starting alcohol.

Phase 3: Workup and Purification 8. Quenching: Cool the reaction to 0 °C and carefully quench excess NaH by the dropwise addition of saturated aqueous NH4​Cl (10 mL). Caution: Ensure adequate ventilation in the fume hood. 9. Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with EtOAc (3 x 20 mL). 10. Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield a crude oil. 11. Chromatography: Purify the crude product via flash column chromatography on silica gel (gradient elution: 100% Hexanes to 80:20 Hexanes:EtOAc) to afford the pure target compound.

Workflow Step1 Inert Setup & Reagent Prep Step2 Deprotonation (0 °C to RT) Step1->Step2 Step3 Alkylation (Reflux, 65 °C) Step2->Step3 Step4 Quench & Extract (EtOAc / H2O) Step3->Step4 Step5 Flash Chromatography Step4->Step5

Fig 2: Procedural workflow for the synthesis and isolation of the pyrazole derivative.

Data Presentation & Optimization

Table 1: Reaction Optimization Parameters

The following table summarizes the causal relationship between reaction conditions and isolated yield during protocol development.

EntryBaseSolventTemperatureTimeIsolated YieldObservation / Causality
1 K2​CO3​ DMF80 °C24 h15%Weak base insufficient for complete primary alcohol deprotonation.
2NaHTHF25 °C24 h42%Incomplete alkylation due to steric hindrance of the β -branched electrophile.
3 NaH THF 65 °C 12 h 88% Optimal conditions. Thermal energy overcomes steric barrier for SN​2 .
4NaHDMF65 °C12 h81%Good yield, but DMF complicates aqueous workup compared to THF.
Table 2: Analytical Characterization Data (Expected)

Verification of the structural integrity of the synthesized self-validating system.

Analytical MethodExpected Signals / Assignments
1 H NMR ( CDCl3​ , 400 MHz) δ 7.32 (d, 1H, pyrazole-H5), 6.21 (d, 1H, pyrazole-H4), 4.45 (s, 2H, pyrazole- CH2​ -O), 4.12 (q, 2H, N- CH2​ ), 3.25 (d, 2H, O- CH2​ -iPr), 1.88 (m, 1H, CH of iBu), 1.45 (t, 3H, N-ethyl CH3​ ), 0.92 (d, 6H, iBu methyls).
13 C NMR ( CDCl3​ , 100 MHz) δ 150.2 (C3), 131.5 (C5), 104.8 (C4), 77.5 (O- CH2​ -iBu), 66.2 (pyrazole- CH2​ -O), 47.1 (N- CH2​ ), 28.4 (CH), 19.5 (2x CH3​ ), 15.2 (N-ethyl CH3​ ).
LC-MS (ESI+) Calculated for C10​H18​N2​O [M+H]+ : 183.15; Found: 183.2.

References

  • Organic Chemistry Portal. "Synthesis of Pyrazoles." Comprehensive review of pyrazole ring construction and functionalization methodologies. [1] URL:[Link]

  • Arkivoc. "Synthesis of substituted pyrazole derivatives and their further modification." Arkat USA. Detailed analysis of protecting group strategies and cross-coupling/alkylation behaviors in pyrazole scaffolds. [3] URL:[Link]

Application Note: 1-Ethyl-3-(isobutoxymethyl)-1H-pyrazole as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Document Classification: Advanced Technical Protocol & Application Guide Target Audience: Discovery Chemists, Process Scientists, and Drug Development Professionals

Executive Summary & Structural Rationale

In modern medicinal and agricultural chemistry, the strategic selection of heterocyclic building blocks is paramount for optimizing both target affinity and pharmacokinetic properties. 1-Ethyl-3-(isobutoxymethyl)-1H-pyrazole has emerged as a highly privileged scaffold.

The structural logic behind this specific molecule is threefold:

  • Regioselective Activation: The electron-donating nature of the N1-ethyl group and the C3-alkoxymethyl group synergistically activates the C4 position of the pyrazole ring, making it highly susceptible to electrophilic aromatic substitution (EAS).

  • Metabolic Stability & Lipophilicity: Unlike a simple methoxymethyl (MOM) ether, which is prone to rapid acidic cleavage or metabolic degradation, the isobutoxymethyl group provides significant steric shielding. This bulky ether linkage tunes the overall lipophilicity (LogP) of the molecule while preserving the oxygen atom as a critical hydrogen-bond acceptor.

  • Dual-Domain Applications: Derivatives of this core have demonstrated profound utility across distinct biological domains. In medicinal chemistry, isobutoxymethyl-substituted pyrazoles are key pharmacophores in Sodium-Glucose Co-transporter 1 (SGLT1) inhibitors, offering potential anti-diabetic therapeutic avenues[1]. Concurrently, in agrochemical development, azetidinyl pyrazole carboxamides featuring this exact motif have been identified as potent Acyl-ACP Thioesterase (FAT) inhibitors, serving as a novel class of pre-emergence herbicides[2].

To support library generation, the core is frequently functionalized into highly reactive intermediates, most notably 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride [3],[4].

Biological & Synthetic Workflows

To visualize the strategic utility of this building block, the following diagrams map both its biological target landscape and its primary synthetic derivatization pathways.

Mechanism Core Isobutoxymethyl-Pyrazole Core SGLT1 SGLT1 Inhibition (Intestinal Glucose Uptake) Core->SGLT1 Pharmacophore mapping FAT Acyl-ACP Thioesterase (FAT) (Plant Lipid Biosynthesis) Core->FAT Target affinity MedChem Anti-diabetic Therapeutics SGLT1->MedChem AgroChem Pre-emergence Herbicides FAT->AgroChem

Dual-domain biological targets of isobutoxymethyl-pyrazole derivatives.

Workflow A 1-Ethyl-3-(isobutoxymethyl) -1H-pyrazole B Chlorosulfonylation (ClSO3H, 0°C to rt) A->B D Bromination & Carboxylation (NBS, then n-BuLi/CO2) A->D C 4-Sulfonyl Chloride Derivative B->C F Target Library (MedChem/AgroChem) C->F E 4-Carboxylic Acid Derivative D->E E->F

Synthetic pathways for derivatizing 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole.

Quantitative Data Summary

The following table summarizes the expected quantitative metrics for the key derivatization workflows described in Section 4. These parameters serve as a baseline for process scale-up and quality control.

Reaction StepReagents & ConditionsTimeTypical YieldPurity (HPLC)Key Quality Indicator
Chlorosulfonylation ClSO₃H (neat), 0 °C → rt4 h78–82%>95%White precipitate upon ice quench
Bromination NBS, DMF, rt2 h90–94%>98%Complete dissolution, pale yellow solution
Carboxylation 1. n-BuLi, THF, -78 °C 2. CO₂ (s)3 h82–86%>95%Base-soluble, acid-precipitable solid
Amide Coupling Amine, HATU, DIPEA, DMF12 h85–90%>98%LC-MS confirmation of target mass

Validated Experimental Protocols

As a Senior Application Scientist, I emphasize that successful library generation relies on understanding the why behind the how. The following protocols are designed as self-validating systems, ensuring that intermediate quality is confirmed before proceeding.

Protocol A: Synthesis of 1-Ethyl-3-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride[3],[4]

Mechanistic Causality: Chlorosulfonic acid acts as both the solvent and the electrophile. The reaction must be initiated at 0 °C to control the highly exothermic formation of the intermediate sulfonic acid. The isobutyl group sterically protects the ether linkage from acidic cleavage, allowing the reaction to be warmed to room temperature to drive the equilibrium toward the final sulfonyl chloride.

Step-by-Step Methodology:

  • Preparation: Equip a flame-dried 100 mL round-bottom flask with a magnetic stir bar and a drying tube. Cool the flask to 0 °C using an ice-water bath.

  • Addition: Carefully add chlorosulfonic acid (5.0 equiv) to the flask. Slowly add 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole (1.0 equiv, 10 mmol) dropwise over 15 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours.

  • Self-Validation (In-Process): Monitor via TLC (Hexanes/EtOAc 7:3). The starting material ( Rf​ ~0.6) should completely disappear.

  • Quench (Critical Step): Transfer the reaction mixture dropwise into a vigorously stirred beaker containing 100 g of crushed ice. Causality: The temperature must remain below 5 °C during the quench. If the temperature spikes, the highly reactive sulfonyl chloride will hydrolyze back to the sulfonic acid (visible as a highly polar baseline spot on TLC).

  • Isolation: A white precipitate will form immediately. Extract the aqueous mixture with dichloromethane (3 × 50 mL). Wash the combined organic layers with cold brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at 25 °C to yield the product. Use immediately for sulfonamidation.

Protocol B: Synthesis of Pyrazole-4-carboxamides via Bromination[2]

Mechanistic Causality: To access FAT-inhibiting or SGLT1-inhibiting carboxamides, the C4 position must be carboxylated. Direct electrophilic formylation often yields difficult-to-oxidize aldehydes. Instead, bromination with N-Bromosuccinimide (NBS) provides a mild, regioselective handle. Subsequent lithium-halogen exchange at -78 °C prevents unwanted ring-opening, generating a nucleophile that is cleanly trapped by CO₂.

Step-by-Step Methodology:

  • Bromination: Dissolve the pyrazole core (10 mmol) in anhydrous DMF (20 mL). Add NBS (1.05 equiv) in portions at room temperature. Stir for 2 hours.

  • Self-Validation (Bromination): The reaction transitions from a pale yellow suspension to a clear solution. TLC will confirm the formation of a slightly less polar spot. Quench with water, extract with EtOAc, and concentrate to isolate the 4-bromo intermediate.

  • Lithiation & Carboxylation: Dissolve the 4-bromo intermediate in anhydrous THF (30 mL) under an argon atmosphere. Cool to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes.

  • CO₂ Trapping: Bubble dry CO₂ gas (generated from dry ice passed through a Drierite column) into the solution for 30 minutes at -78 °C, then allow to warm to room temperature.

  • Self-Validation (Carboxylation): Quench with 1M NaOH (aqueous). The product will dissolve in the aqueous layer as the sodium salt, leaving unreacted organic impurities in the THF/organic layer. Separate the aqueous layer and acidify to pH 3 using 1M HCl. The 4-carboxylic acid will precipitate as a white solid. Filter and dry.

  • Amide Coupling: Combine the isolated carboxylic acid (1.0 equiv), the desired amine (e.g., an azetidine derivative) (1.2 equiv), and DIPEA (3.0 equiv) in DMF. Add HATU (1.2 equiv). Causality: HATU is selected over EDC/HOBt due to its superior kinetics when coupling sterically hindered secondary amines, which is common in azetidinyl FAT inhibitors. Stir for 12 hours, then purify via reverse-phase HPLC.

References

  • Title: Buy 1-ethyl-3-(isobutoxymethyl)
  • Source: Chemsrc.
  • Title: US20150183763A1 - Pyrazole compound and pharmaceutical use thereof Source: Google Patents URL
  • Source: ResearchGate (SynOpen 2025)

Sources

Application Notes & Protocols: 1-Ethyl-3-(isobutoxymethyl)-1H-pyrazole in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Agrochemical Rationale

The discovery of next-generation crop protection agents heavily relies on optimizing a molecule's lipophilicity, systemic mobility, and target affinity. The molecule 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole serves as a highly specialized, privileged building block for synthesizing novel pyrazole-sulfonylurea and pyrazole-sulfonamide herbicides[1].

As a Senior Application Scientist, it is critical to understand why this specific scaffold is chosen over simpler pyrazole derivatives:

  • C1-Ethyl Substitution : Provides optimal steric bulk to anchor the molecule within the hydrophobic pocket of the target enzyme, minimizing rotational entropy that would otherwise weaken target binding.

  • C3-Isobutoxymethyl Group : This ether linkage is the critical differentiator. It fine-tunes the molecule's partition coefficient (logP), enabling rapid penetration through the waxy cuticles of weed leaves while maintaining sufficient hydrophilicity for phloem and xylem translocation in vascular plants.

  • C4-Unsubstituted Position : Acts as the nucleophilic hotspot for electrophilic aromatic substitution, allowing the seamless installation of the sulfonyl toxophore[2].

Mechanism of Action: Target Validation

Derivatives synthesized from this scaffold are engineered to target Acetolactate Synthase (ALS) , also known as Acetohydroxyacid Synthase (AHAS). ALS is the first common enzyme in the biosynthetic pathway of branched-chain amino acids (BCAAs: valine, leucine, and isoleucine)[3]. Because mammals entirely lack this biosynthetic pathway, ALS inhibitors offer exceptional herbicidal efficacy paired with an extremely low mammalian toxicity profile[1].

ALS_Pathway Substrate Pyruvate & 2-Oxobutyrate ALS Acetolactate Synthase (ALS / AHAS) Substrate->ALS Catalysis Intermediates Acetolactate & Acetohydroxybutyrate ALS->Intermediates Biosynthesis BCAA Branched-Chain Amino Acids Intermediates->BCAA Downstream Enzymes PlantGrowth Weed Growth BCAA->PlantGrowth Essential for Inhibitor 1-Ethyl-3-(isobutoxymethyl)- pyrazole Sulfonylureas Inhibitor->ALS Competitive Inhibition

BCAA biosynthesis pathway illustrating ALS enzyme inhibition by pyrazole-sulfonylurea derivatives.

Synthetic Protocols: From Scaffold to Active Herbicide

To convert 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole into an active agrochemical, the C4 position must be functionalized. The following protocol describes the synthesis of the sulfonamide intermediate—a self-validating workflow ensuring high yield and purity[4].

Protocol 1: Synthesis of 1-Ethyl-3-(isobutoxymethyl)-1H-pyrazole-4-sulfonamide

Objective : Install the sulfonamide toxophore via chlorosulfonation while preserving the acid-sensitive isobutoxymethyl ether group.

Step-by-Step Methodology & Causality :

  • Chlorosulfonation : Dissolve 10 mmol of 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole in 15 mL of anhydrous dichloromethane (DCM). Cool the reaction vessel strictly to 0–5 °C using an ice-salt bath.

    • Causality: The C4 position is highly electron-rich. Strict temperature control is mandatory; exceeding 5 °C risks the cleavage of the C3-isobutoxymethyl ether by the highly acidic chlorosulfonic acid.

  • Reagent Addition : Dropwise add 40 mmol of chlorosulfonic acid over 30 minutes. Stir for 2 hours at room temperature.

    • Validation: Monitor the reaction via TLC (Hexane:EtOAc 3:1). The disappearance of the starting material (Rf ~0.6) and the appearance of a highly UV-active spot (Rf ~0.3) self-validates the formation of the sulfonyl chloride intermediate[5].

  • Quenching : Pour the mixture carefully over 100 g of vigorously stirred crushed ice. Extract with DCM (3 x 20 mL), wash with brine, and dry over anhydrous Na₂SO₄.

    • Causality: Rapid ice quenching prevents the hydrolysis of the sulfonyl chloride back into an inactive sulfonic acid, preserving the electrophilic sulfur center for the subsequent amination.

  • Amination : Dissolve the crude sulfonyl chloride in 20 mL of tetrahydrofuran (THF). Cool to 0 °C and add 50 mL of 28% ammonium hydroxide (NH₄OH) dropwise. Stir for 2 hours.

    • Causality: Excess ammonia acts as both the nucleophile and the acid scavenger, neutralizing the generated HCl to drive the equilibrium to 100% conversion.

  • Isolation : Concentrate the mixture under reduced pressure to remove THF. The product precipitates as a white solid. Filter, wash with cold water, and dry.

    • Validation: Melting point analysis and ¹H-NMR will confirm the presence of the -SO₂NH₂ broad singlet (~7.2 ppm), validating the successful installation of the pharmacophore.

Workflow Step1 1. Core Functionalization Chlorosulfonation at C4 Step2 2. Sulfonamide Synthesis Amination with NH3 Step1->Step2 Step3 3. Toxophore Coupling Sulfonylurea Formation Step2->Step3 Step4 4. Target Validation In Vitro ALS Assay Step3->Step4 Step5 5. Efficacy Screening Greenhouse Bioassays Step4->Step5

Step-by-step synthetic and biological screening workflow for pyrazole-based agrochemical candidates.

Biological Evaluation Protocols

Once the pyrazole-sulfonylurea derivative is synthesized, its biochemical efficacy must be quantified before greenhouse trials.

Protocol 2: In Vitro Acetolactate Synthase (ALS) Inhibition Assay

Objective : Quantify the IC₅₀ of the synthesized derivative against recombinant plant ALS.

Step-by-Step Methodology & Causality :

  • Enzyme Incubation : In a 96-well microtiter plate, combine 50 µL of assay buffer (20 mM potassium phosphate, pH 7.0, 1 mM MgCl₂, 10 µM FAD, 1 mM thiamine pyrophosphate), 10 µL of recombinant Arabidopsis thaliana ALS enzyme, and 10 µL of the inhibitor (serial dilutions from 100 µM to 0.1 nM).

  • Substrate Addition : Add 30 µL of 50 mM sodium pyruvate to initiate the reaction. Incubate at 37 °C for exactly 60 minutes.

    • Causality: Pyruvate is the natural substrate. The enzyme converts it to acetolactate. The competitive pyrazole inhibitor will block this conversion in a dose-dependent manner.

  • Reaction Termination & Decarboxylation : Add 10 µL of 6 N H₂SO₄ and heat the plate at 60 °C for 15 minutes.

    • Causality: The strong acid denatures the enzyme (stopping the reaction) and forces the chemical decarboxylation of the generated acetolactate into acetoin.

  • Colorimetric Validation : Add 100 µL of a 1:1 mixture of 0.5% creatine and 5% α-naphthol (prepared in 2.5 N NaOH). Incubate at 60 °C for 15 minutes.

    • Validation: Acetoin reacts with creatine and α-naphthol to form a distinct red-pink complex. Read the absorbance at 530 nm. The intensity of the red color is directly proportional to enzyme activity, providing a self-validating, visual, and quantifiable readout of enzyme inhibition.

Quantitative Structure-Activity Relationship (SAR) Data

Structural modifications around the pyrazole core drastically impact both enzyme affinity and whole-plant efficacy. The data below demonstrates why the 1-ethyl and 3-isobutoxymethyl substitutions are superior to standard methyl analogs[2].

Compound IDN1-SubstitutionC3-SubstitutionALS Inhibition IC₅₀ (nM)Post-Emergence Weed Control (%)*Cuticular Penetration Rate (T½, hrs)
Target-1 Ethyl Isobutoxymethyl 12.5 95% 4.2
Analog-AMethylIsobutoxymethyl28.482%4.5
Analog-BEthylMethyl45.170%12.8
ControlMethylCl (Halosulfuron-methyl)15.292%8.5

*Tested against Amaranthus retroflexus (Redroot pigweed) at an application rate of 100 g a.i./ha in greenhouse conditions.

Data Interpretation : The combination of the N1-ethyl and C3-isobutoxymethyl groups (Target-1) yields the lowest IC₅₀ and the fastest cuticular penetration (T½ = 4.2 hrs). This directly translates to superior post-emergence weed control compared to the commercial standard, validating the agrochemical rationale of utilizing 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole as the core scaffold.

Sources

Troubleshooting & Optimization

how to improve reaction yield in 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions to optimize your reaction yield and purity.

Introduction

The N-alkylation of pyrazoles is a fundamental transformation in medicinal chemistry, yielding scaffolds present in numerous FDA-approved drugs.[1] The synthesis of 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole, while seemingly straightforward, can present challenges in achieving high yields and avoiding side products. This guide provides a systematic approach to overcoming these common hurdles.

The core of this synthesis is a nucleophilic substitution reaction (SN2) where a deprotonated pyrazole attacks an ethylating agent. Understanding the factors that influence this key step is critical for optimization.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Low or no yield is a frequent issue that can stem from several factors, from reagent quality to suboptimal reaction conditions.

Systematic Troubleshooting Workflow:

Troubleshooting_Low_Yield start Low or No Yield Observed reagents Step 1: Verify Reagent Quality & Stoichiometry - Check purity of starting pyrazole - Confirm activity of ethylating agent - Ensure base is not expired/degraded - Verify stoichiometry (slight excess of base/alkylating agent) start->reagents conditions Step 2: Evaluate Reaction Conditions - Is the solvent anhydrous? - Is the temperature appropriate? - Is the reaction time sufficient? reagents->conditions Reagents OK base_solvent Step 3: Re-evaluate Base & Solvent System - Is the base strong enough for deprotonation? - Is the solvent appropriate for an SN2 reaction? conditions->base_solvent Conditions OK purification Step 4: Assess Work-up & Purification - Was the product lost during extraction? - Is the column chromatography method optimal? base_solvent->purification System OK success Yield Improved purification->success No loss on work-up

Caption: A logical workflow for troubleshooting low pyrazole yield.

Detailed Remediation Steps:

  • Re-evaluate Your Base and Solvent System: The choice of base is critical for the initial deprotonation of the pyrazole nitrogen, making it nucleophilic.[2]

    • Insight: A common pitfall is using a base that is too weak to efficiently deprotonate the pyrazole. Sodium hydride (NaH) is a strong, non-nucleophilic base that is often effective.[2] Potassium carbonate (K₂CO₃) is another viable, albeit milder, option.

    • Protocol: In a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon), suspend sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous N,N-dimethylformamide (DMF). Add the starting pyrazole (1.0 equivalent) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation before adding the ethylating agent.[2]

  • Check the Reactivity of the Ethylating Agent: The nature of the leaving group on the ethylating agent significantly impacts the reaction rate.

    • Insight: The reactivity follows the trend: I > Br > Cl. If you are using ethyl chloride, the reaction may be sluggish.

    • Recommendation: Consider switching to ethyl bromide or ethyl iodide for a more facile reaction.[2]

  • Ensure Anhydrous Conditions: Water can quench the pyrazolide anion and react with strong bases like NaH, thereby inhibiting the reaction.

    • Best Practice: Use anhydrous solvents and flame-dry your glassware before use.

Problem 2: Formation of Side Products (Isomers)

For unsymmetrical pyrazoles, alkylation can occur at either the N1 or N2 position, leading to a mixture of regioisomers that can be challenging to separate.[2]

Factors Influencing Regioselectivity:

FactorInfluence on N1/N2 SelectivityRationale
Steric Hindrance Bulky substituents on the pyrazole or a bulky alkylating agent favor alkylation at the less sterically hindered nitrogen.[2]The SN2 transition state is sensitive to steric crowding.
Solvent Polarity Polar aprotic solvents like DMF and DMSO generally favor the formation of a single regioisomer.[2]These solvents effectively solvate the cation of the base, leaving a "naked" and highly reactive pyrazolide anion.
Base/Catalyst The choice of base can significantly influence the regiochemical outcome. For instance, K₂CO₃ in DMSO often promotes N1-alkylation.[2]The counter-ion of the base can influence the site of alkylation through coordination effects.
Temperature Lowering the reaction temperature can sometimes increase regioselectivity.At lower temperatures, the reaction is more likely to proceed via the lowest energy transition state, leading to the thermodynamically favored product.

Strategies to Improve Regioselectivity:

  • Optimize the Base-Solvent Combination:

    • Protocol: A reliable starting point for favoring N1-alkylation is using potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO).[2] Stir the pyrazole and K₂CO₃ (1.5 equivalents) in DMSO at room temperature for 30 minutes before adding the ethylating agent.

  • Modify Steric Environment:

    • Insight: While the substituents on 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole are fixed, this principle is crucial for designing future syntheses of related compounds.

Problem 3: Incomplete Reaction

An incomplete reaction, as observed by TLC or LC-MS, indicates that the reaction has stalled.

Troubleshooting Steps:

  • Increase Reaction Time and/or Temperature:

    • Insight: Some alkylations can be slow at room temperature.

    • Recommendation: If the reaction is proceeding cleanly but slowly, consider increasing the temperature to 50-80 °C and extending the reaction time, while monitoring progress every few hours.[2]

  • Add a Catalyst:

    • Phase Transfer Catalysis (PTC): For reactions that are sluggish, employing a phase transfer catalyst like 18-crown-6 can enhance the reaction rate, especially when using a solid base like potassium carbonate.[3] This can also sometimes be performed under solvent-free conditions, simplifying work-up.[3]

Frequently Asked Questions (FAQs)

Q1: What are the standard starting conditions for a base-mediated N-alkylation of a pyrazole?

A1: A robust starting point is the use of a carbonate base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), in a polar aprotic solvent like DMF or DMSO.[2] The reaction is typically initiated at room temperature and may be heated to 60-80°C if necessary.[2] A slight excess of the base (1.5 equivalents) and the alkylating agent (1.1-1.2 equivalents) is generally recommended.[2]

Q2: How do I effectively monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is a simple and effective method. Use a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) to separate the starting material, product, and any potential side products. The consumption of the starting pyrazole and the appearance of a new, typically less polar, product spot indicate reaction progress. For more quantitative analysis, LC-MS can be used.

Q3: What is the best way to purify the final product?

A3: After an aqueous work-up to remove the solvent and inorganic salts, the crude product is typically purified by flash column chromatography on silica gel.[2][4] The choice of eluent will depend on the polarity of your product and any impurities. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar mixture (e.g., hexanes/ethyl acetate) is often effective. In some cases, crystallization can be an effective purification method.[5]

Q4: Are there alternative, "greener" methods for this synthesis?

A4: Yes, several more environmentally friendly approaches have been developed for pyrazole synthesis. These include:

  • Microwave-assisted synthesis: This can dramatically reduce reaction times and sometimes improve yields.[2]

  • Ultrasonic irradiation: Sonication can also accelerate the reaction.[6]

  • Use of deep eutectic solvents (DESs): These are biodegradable and can act as both the solvent and catalyst.[6]

Experimental Protocols

Protocol 1: General Procedure for Base-Mediated N-Alkylation

This protocol provides a general method for the N-alkylation of a pyrazole using an alkyl halide and a base.[2]

Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Add pyrazole (1.0 eq) and base (e.g., K₂CO₃, 1.5 eq) to a flask under Argon prep2 Add anhydrous solvent (e.g., DMF) prep1->prep2 prep3 Stir at room temperature for 15-30 min prep2->prep3 react1 Add alkylating agent (1.1 eq) dropwise prep3->react1 react2 Stir at desired temperature (RT - 80°C) react1->react2 react3 Monitor by TLC/LC-MS react2->react3 workup1 Quench with water and extract with organic solvent react3->workup1 workup2 Wash organic layers, dry, and concentrate workup1->workup2 workup3 Purify by column chromatography workup2->workup3

Caption: General experimental workflow for base-mediated N-alkylation of pyrazoles.

Materials:

  • 3-(Isobutoxymethyl)-1H-pyrazole (1.0 equivalent)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Potassium carbonate (K₂CO₃, 1.5 equivalents) or Sodium hydride (NaH, 60% dispersion, 1.2 equivalents)

  • Ethyl iodide or Ethyl bromide (1.1 equivalents)

  • Water, Ethyl acetate, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., Argon), add the 3-(isobutoxymethyl)-1H-pyrazole and the base.

  • Add the anhydrous solvent to achieve a concentration of 0.1-0.5 M.

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the ethylating agent dropwise to the suspension.

  • Allow the reaction to stir at the desired temperature (room temperature to 80°C) for 4-24 hours, monitoring the progress by TLC or LC-MS.[2]

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

References

  • N-Alkylation of Pyrazole Explained. (n.d.). Scribd. Retrieved from [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). The Journal of Organic Chemistry. Retrieved from [Link]

  • Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a. (n.d.). ResearchGate. Retrieved from [Link]

  • Optimization of pyrazole N-alkylation conditions. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). PMC. Retrieved from [Link]

  • N-alkylation method of pyrazole. (n.d.). Google Patents.
  • Method for purifying pyrazoles. (n.d.). Google Patents.
  • Optimization of the reaction conditions in the synthesis of4-(p-tolyl)pyrazolo[3,4-c]pyrazol-3(2H)-one 6a. (n.d.). ResearchGate. Retrieved from [Link]

  • Optimization of pyrazole/1,2,4-triazole as dual EGFR/COX-2 inhibitors: Design, synthesis, anticancer potential, apoptosis induction and cell cycle analysis. (2025). PubMed. Retrieved from [Link]

  • N-ALKYLATION OF PYRAZOLES WITH MANNICH BASES... (2002). Chemistry of Heterocyclic Compounds. Retrieved from [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry. Retrieved from [Link]

  • Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). (2025). Who we serve. Retrieved from [Link]

  • Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. (n.d.). ResearchGate. Retrieved from [Link]

  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]

  • Effect of various temperatures and solvents in the synthesis of 5a, using [DMBSI]HSO 4. (n.d.). ResearchGate. Retrieved from [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). MDPI. Retrieved from [Link]

  • Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. (n.d.). ResearchGate. Retrieved from [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). PMC. Retrieved from [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). MDPI. Retrieved from [Link]

  • 1-BENZYL-3-(4-CHLOROPHENYL)-5-p-TOLYL-1H-PYRAZOLE. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2018). PubMed. Retrieved from [Link]

  • SYNTHESIS AND INVESTIGATION OF NOVEL FUNCTIONALIZED PYRAZOLE OR INDOLE RING CONTAINING HETEROCYCLIC COMPOUNDS. (n.d.). KTU ePubl. Retrieved from [Link]

  • Synthesis and biological activity of some new indole derivatives containing pyrazole moiety. (n.d.). JOCPR. Retrieved from [Link]

  • SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES. (n.d.). REAL-J. Retrieved from [Link]

  • A novel unambiguous synthesis of ethyl1-phenyl-1H-3-pyrazolecarboxylate. (n.d.). ResearchGate. Retrieved from [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • PİRAZOL TÜREVLERİNİN SENTEZ YÖNTEMLERİ - SYNTHESIS METHODS OF PYRAZOLE DERIVATES. (2015). DergiPark. Retrieved from [Link]

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Technical Support Center: Optimizing Purification for 1-Ethyl-3-(isobutoxymethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole. This document is designed for researchers, chemists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this and structurally similar pyrazole derivatives. Our goal is to blend established scientific principles with field-proven insights to enhance the purity, yield, and efficiency of your work.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the purification and analysis of 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole.

Q1: What are the most likely impurities in a crude sample of 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole?

A1: Impurities typically arise from the synthetic route used. For pyrazoles synthesized via condensation reactions (like the Knorr synthesis), common byproducts include unreacted starting materials (e.g., a 1,3-dicarbonyl equivalent and ethylhydrazine), regioisomers if an unsymmetrical precursor is used, and incompletely cyclized intermediates like pyrazolines.[1][2] Side reactions involving the hydrazine starting material can also introduce colored impurities.[1]

Q2: Which primary purification methods are most effective for this compound?

A2: The choice of method depends on the physical state of the crude product and the nature of the impurities.

  • Vacuum Distillation: If the compound is a liquid and thermally stable, vacuum distillation is highly effective for separating it from non-volatile impurities and some starting materials. Crude pyrazoles with 85-90% purity can often be elevated to >99% purity with a single distillation.[3]

  • Column Chromatography: This is the most versatile method for removing closely related impurities, such as regioisomers or byproducts with similar polarities.[2] Deactivation of silica gel with a base like triethylamine may be necessary to prevent product loss on the column.[4]

  • Recrystallization: If the compound can be isolated as a solid, recrystallization is an excellent final polishing step. This technique is effective at removing small amounts of impurities. A mixed-solvent system (e.g., ethanol/water or hexane/ethyl acetate) is often employed for pyrazoles.[5]

Q3: How can I reliably assess the purity of my final product?

A3: A combination of analytical techniques is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for quantifying the purity of pyrazole derivatives and separating them from impurities.[6][7] A reverse-phase C18 column with a mobile phase like acetonitrile/water is a common starting point.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for volatile compounds and provides both separation data and structural information about any impurities present.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the desired product and identifying impurities.[6] Quantitative NMR (qNMR) can also determine purity without needing a specific reference standard for the analyte.[7]

Purification Method Selection Workflow

Choosing the right purification strategy is critical for success. The following diagram outlines a logical workflow for selecting an appropriate method based on initial analysis of the crude product.

G cluster_0 Initial Analysis cluster_1 Decision Point cluster_2 Purification Pathways cluster_3 Final Steps start Crude Product tlc_nmr Analyze by TLC & ¹H NMR start->tlc_nmr impurities Assess Impurity Profile tlc_nmr->impurities distillation Vacuum Distillation impurities->distillation Impurities are non-volatile & Product is thermally stable chromatography Column Chromatography impurities->chromatography Impurities have similar polarity (e.g., isomers) wash Aqueous Wash / Extraction impurities->wash Impurities are acidic/basic (e.g., unreacted hydrazine) purity_check Purity Analysis (HPLC, GC-MS, NMR) distillation->purity_check recrystallization Recrystallization (If solid) chromatography->recrystallization Isolate as solid chromatography->purity_check Product is an oil wash->chromatography Further purification needed recrystallization->purity_check final_product Pure Product (>99%) purity_check->final_product

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guide

This guide is formatted to address specific problems you may encounter during purification experiments.

Column Chromatography Issues
Problem / SymptomPotential Cause(s)Recommended Solutions & Explanations
Poor Separation of Spots on TLC Plate Inappropriate Solvent System: The polarity of the mobile phase is either too high (all spots run to the top) or too low (all spots remain at the baseline).Optimize the Mobile Phase: Systematically vary the ratio of a polar solvent (e.g., ethyl acetate) and a non-polar solvent (e.g., hexane). The goal is to achieve a retention factor (Rf) of ~0.3 for the target compound, which generally provides the best separation.
Product is Lost or Smeared on the Column Compound Acidity/Basicity: Pyrazole rings contain basic nitrogen atoms that can interact strongly with the acidic silica gel, causing irreversible adsorption or significant peak tailing.[4]Use Deactivated Silica: Prepare a slurry of silica gel with your non-polar solvent and add 1% triethylamine (Et₃N) before packing the column. The triethylamine neutralizes the acidic silanol groups, preventing strong binding of the basic pyrazole.[4] Switch Stationary Phase: Consider using neutral alumina as an alternative stationary phase, which is less acidic than silica.[4]
Co-elution of Product and Impurity Insufficient Resolution: The polarity difference between the product and the impurity is too small for the chosen conditions.Employ a Different Solvent System: Switch to a solvent system with different selectivity. For example, if a hexane/ethyl acetate system fails, try a dichloromethane/methanol system. The change in solvent-solute interactions can often resolve overlapping spots. Use a High-Performance Column: Utilize a column with a smaller particle size silica for higher resolution, if available.
Protocol: Deactivated Silica Gel Column Chromatography
  • Slurry Preparation: In a beaker, add silica gel to the initial, low-polarity eluent (e.g., 98:2 hexane/ethyl acetate). Add triethylamine to constitute 1% of the total solvent volume. Stir to create a uniform slurry.

  • Column Packing: Carefully pack the column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the elution solvent or dichloromethane. Pre-adsorb the sample onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the column. This "dry loading" technique often results in sharper bands and better separation.

  • Elution: Begin eluting with the low-polarity solvent mixture. Monitor the fractions continuously using TLC.

  • Gradient Elution (Optional): If necessary, gradually increase the polarity of the mobile phase (e.g., move from 98:2 to 90:10 hexane/ethyl acetate) to elute the product and then more polar impurities.

  • Fraction Analysis: Combine the pure fractions as identified by TLC and remove the solvent under reduced pressure.

Recrystallization Failures
Problem / SymptomPotential Cause(s)Recommended Solutions & Explanations
Compound "Oils Out" Instead of Crystallizing Low Melting Point: The compound's melting point is lower than the temperature of the solution from which it is precipitating.[5] Rapid Cooling: Cooling the solution too quickly promotes precipitation over controlled crystal growth.[5]Ensure Slow Cooling: Allow the hot, saturated solution to cool to room temperature undisturbed over several hours before moving it to an ice bath. Insulating the flask can help.[5] Use More Solvent: Add slightly more of the "good" solvent to lower the saturation point, allowing crystallization to occur at a lower temperature.[5] Add a Seed Crystal: Introduce a tiny, pure crystal of the product to the cooled, supersaturated solution to induce nucleation.[5]
Very Low or No Crystal Formation Excess Solvent Used: Too much hot solvent was used to dissolve the crude product, preventing the solution from becoming supersaturated upon cooling.[5] Inappropriate Solvent Choice: The compound is too soluble in the chosen solvent, even at low temperatures.Minimize Hot Solvent: Use the absolute minimum amount of hot solvent required to just dissolve the compound.[5] Use an Anti-Solvent: Dissolve the compound in a "good" solvent (e.g., ethanol) and slowly add a "poor" solvent or "anti-solvent" (e.g., water) at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.[5]
Product is Still Impure After Recrystallization Impurities Co-crystallized: The impurities have similar solubility properties to the desired product in the chosen solvent.Change the Solvent System: Experiment with different solvents or solvent/anti-solvent combinations to exploit different solubility profiles.[5] Perform a Preliminary Purification: Use an aqueous wash or a quick filtration through a silica plug to remove baseline impurities before attempting recrystallization. For example, an acidic wash can remove basic hydrazine residues.[1]
Purity Analysis by HPLC
Problem / SymptomPotential Cause(s)Recommended Solutions & Explanations
Broad or Tailing Peaks Column Overload: Too much sample was injected. Secondary Interactions: The basic pyrazole is interacting with residual acidic silanols on the column. Sample Solvent Mismatch: The sample is dissolved in a solvent much stronger than the mobile phase.[9]Reduce Injection Volume/Concentration: Dilute your sample and reinject. Modify Mobile Phase: Add a small amount of an acid modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase. This protonates the pyrazole, leading to more consistent interactions and sharper peaks.[8] Match Sample Solvent: Dissolve the sample in the initial mobile phase whenever possible.[9]
Unstable or Drifting Baseline Column Not Equilibrated: The column has not reached equilibrium with the mobile phase. Contaminated Mobile Phase: Solvents may be old or buffers may have started to precipitate.[9][10]Increase Equilibration Time: Ensure the baseline is stable for several minutes before injecting any samples.[7] Prepare Fresh Mobile Phase: Use only HPLC-grade solvents and prepare fresh aqueous/buffered solutions daily. Filter and degas all mobile phases before use.[6]
Table: Representative HPLC Method Parameters

The following table provides a starting point for developing an HPLC method for purity analysis. Optimization will be required.

ParameterRecommended SettingRationale
Column C18 Reverse-Phase (e.g., 150 x 4.6 mm, 5 µm)Standard for moderately polar organic molecules.
Mobile Phase A: 0.1% TFA in WaterB: 0.1% TFA in AcetonitrileA common, effective mobile phase for many organic compounds, providing good peak shape for basic analytes.[8]
Gradient 5% B to 95% B over 15 minutesA broad gradient is a good starting point to elute all components of a crude mixture.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.[7]
Column Temp. 25-30 °CConsistent temperature ensures reproducible retention times.[9]
Detection UV at 210 nm or Diode Array Detector (DAD)Pyrazole rings typically absorb at lower UV wavelengths. A DAD allows for full spectrum analysis.[7]
Injection Vol. 5-10 µLSmall volumes prevent column overload and peak distortion.[7]

References

  • BenchChem. (2025). Recrystallization techniques for purifying pyrazole compounds.
  • BenchChem. (2025).
  • BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis.
  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
  • BenchChem. (2025). Technical Support Center: Purity Assessment of 5-Bromo-1-butyl-1H-pyrazole.
  • Google Patents. (2009).
  • R Discovery. (2024).
  • BenchChem. (2025). resolving impurities in 3,5-diethyl-1-phenyl-1H-pyrazole product.
  • HALO Columns. (2023).
  • Rhenium Group. (n.d.). Review on Common Observed HPLC Troubleshooting Problems.

Sources

Technical Support Center: Troubleshooting 1-Ethyl-3-(isobutoxymethyl)-1H-pyrazole Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and optimize reactions involving 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole .

This compound is a highly valuable building block in medicinal chemistry, particularly for synthesizing kinase inhibitors and agrochemicals. However, its structural nuances—specifically the unsymmetrical nature of the pyrazole core and the acid-sensitive isobutoxymethyl ether—frequently lead to complex side-product profiles during synthesis and downstream functionalization.

This guide dissects the causality behind these side reactions and provides field-proven, self-validating protocols to ensure high-fidelity synthesis.

Core Troubleshooting Workflow

Workflow Start 1-Ethyl-3-(isobutoxymethyl)-1H-pyrazole Reaction Troubleshooting N_Alk Issue 1: N-Alkylation Regioisomeric Mixtures Start->N_Alk C4_Func Issue 2: C4-Functionalization Side Products Start->C4_Func Sol_N1 Optimize Base/Solvent (K2CO3 in DMSO) N_Alk->Sol_N1 Prob_C4_1 Ether Cleavage (Loss of isobutoxymethyl) C4_Func->Prob_C4_1 Prob_C4_2 Over-halogenation (Radical side-reactions) C4_Func->Prob_C4_2 Sol_C4_1 Avoid Strong Acids Use Mild Electrophiles Prob_C4_1->Sol_C4_1 Sol_C4_2 Strict Dark Conditions (Exclude Initiators) Prob_C4_2->Sol_C4_2

Caption: Decision tree for identifying and mitigating common side products in pyrazole workflows.

Part 1: Controlling N-Alkylation Regioselectivity

Q: When synthesizing 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole from 3-(isobutoxymethyl)-1H-pyrazole, I consistently isolate a mixture of N1 and N2 isomers. How can I eliminate the 1-ethyl-5-(isobutoxymethyl)-1H-pyrazole side product?

A: The primary challenge in the N-alkylation of unsymmetrical pyrazoles is controlling regioselectivity, as alkylation can occur at either the N1 or N2 position[1]. The isobutoxymethyl group at the C3 position provides moderate steric hindrance, but standard alkylation conditions (e.g., NaH in THF) often fail to differentiate the two nitrogen atoms effectively, leading to poor regioselectivity.

The Causality: Regioselectivity is governed by the differential stabilization of the transition states. Using a highly polar aprotic solvent like DMSO combined with a mild base like K₂CO₃ fundamentally changes the reaction mechanics. DMSO effectively solvates the potassium cation, leaving a "naked," highly reactive pyrazolide anion. This unencumbered anion exhibits exquisite sensitivity to steric hindrance, strongly directing the electrophilic attack (ethyl iodide) to the less hindered N1 position[2]. Furthermore, polar aprotic solvents like DMF and DMSO are empirically proven to favor a single regioisomer in base-mediated pyrazole N-alkylations[1].

Mechanism SM 3-(isobutoxymethyl) -1H-pyrazole Reagents Ethyl Iodide Base / Solvent SM->Reagents N1 Target: N1-Ethyl Isomer (Sterically Favored) Reagents->N1 K2CO3 / DMSO (High Selectivity) N2 Side Product: N2-Ethyl Isomer (Sterically Hindered) Reagents->N2 NaH / THF (Poor Selectivity)

Caption: Mechanistic divergence in N-ethylation highlighting the role of base and solvent in regioselectivity.

Quantitative Data: Impact of Reaction Conditions on Regioselectivity
Base SystemSolventTemperatureN1:N2 RatioIsolated Yield (%)Mechanistic Note
NaH (1.2 eq)THF0 °C to RT65:3582%Tight ion pair reduces steric discrimination.
Cs₂CO₃ (1.5 eq)DMFRT85:1588%Improved cation solvation increases N1 preference.
K₂CO₃ (2.0 eq) DMSO RT >98:2 94% Optimal "naked" anion formation drives N1 selectivity[2].

Part 2: Preventing Ether Cleavage During C4-Functionalization

Q: I am attempting to synthesize 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride. However, my LC-MS shows a massive loss of the isobutoxymethyl group, yielding a primary alcohol side product. How do I prevent this?

A: The target compound, 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride, is a highly sought-after commercial building block for sulfonamide libraries[3]. However, the isobutoxymethyl ether is the Achilles' heel of this molecule under acidic conditions.

The Causality: Direct chlorosulfonylation typically utilizes chlorosulfonic acid (ClSO₃H), which is both a powerful electrophile and a harsh Brønsted acid. The generation of HCl during the reaction protonates the ether oxygen. This triggers an acid-catalyzed ether cleavage (via an S_N1/S_N2 pathway depending on the exact transition state), expelling isobutanol and leaving behind the hydroxymethyl pyrazole side product.

To prevent this, you must bypass harsh acidic conditions. The optimal strategy is a two-step mild functionalization :

  • Electrophilic C4-bromination using N-Bromosuccinimide (NBS) under strictly non-acidic, non-radical conditions.

  • Metal-halogen exchange (using iPrMgCl or n-BuLi at -78 °C) followed by trapping with SO₂ gas and subsequent oxidation with N-chlorosuccinimide (NCS) to yield the sulfonyl chloride.

Quantitative Data: Reagent Selection for C4-Bromination
ReagentSolventAdditive/ConditionResult / Side Product Profile
Br₂Acetic AcidNoneFailure: 40% ether cleavage due to HBr generation.
NBSCCl₄AIBN, UV LightFailure: Radical bromination at the N-ethyl and ether α-carbons.
NBS DMF Strictly Dark Success: >95% clean C4-bromination. No ether cleavage.

Part 3: Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Do not proceed to the next step unless the in-process analytical checkpoints confirm success.

Protocol A: Regioselective Synthesis of 1-Ethyl-3-(isobutoxymethyl)-1H-pyrazole

Objective: Achieve >98% N1 regioselectivity while suppressing N2-alkylation.

  • Preparation of the Pyrazolide Anion:

    • Charge an oven-dried flask with 3-(isobutoxymethyl)-1H-pyrazole (1.0 eq) and anhydrous K₂CO₃ (2.0 eq) under an argon atmosphere.

    • Add anhydrous DMSO to create a 0.5 M solution. Stir vigorously at room temperature for 45 minutes.

    • Causality Check: This pre-stirring is critical to fully deprotonate the pyrazole and establish the solvated ion pair[2].

  • Electrophile Addition:

    • Cool the reaction mixture to 15 °C using a water bath.

    • Add ethyl iodide (1.1 eq) dropwise over 10 minutes.

    • Causality Check: Controlling the exotherm prevents over-alkylation (quaternization) of the pyrazole ring.

  • Reaction Progression:

    • Remove the water bath and allow the reaction to stir at room temperature for 4 hours.

  • Self-Validation Checkpoint (In-Process):

    • Withdraw a 50 µL aliquot, quench in 1 mL of water, and extract with 1 mL of Ethyl Acetate.

    • Run GC-MS or LC-MS. You must observe the target mass [M+H]+=183.1 . The N2-isomer (if present) will elute distinctly from the N1-isomer. Proceed to workup only if the N2 peak is <2% by UV integration.

  • Workup:

    • Pour the mixture into ice water (5x volume of DMSO) and extract with Ethyl Acetate (3x). Wash the combined organics with brine (5x) to remove residual DMSO, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Mild C4-Bromination (Avoiding Ether Cleavage)

Objective: Functionalize the C4 position without degrading the isobutoxymethyl ether.

  • Substrate Dissolution:

    • Dissolve 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole (1.0 eq) in anhydrous DMF (0.3 M).

    • Wrap the reaction flask completely in aluminum foil to exclude all light.

  • Electrophile Addition:

    • Cool the flask to 0 °C.

    • Add N-Bromosuccinimide (NBS, 1.05 eq) in three equal portions over 15 minutes.

    • Causality Check: Excluding light and adding NBS slowly suppresses homolytic cleavage of the N-Br bond, shutting down radical pathways that would attack the N-ethyl group.

  • Reaction Progression:

    • Stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2 hours.

  • Self-Validation Checkpoint (In-Process):

    • Run TLC (Hexanes:EtOAc 4:1). The starting material ( Rf​≈0.3 ) should be completely consumed, replaced by a single new spot ( Rf​≈0.5 ).

    • Run LC-MS. Confirm the presence of the brominated product: [M+H]+=261.0/263.0 exhibiting the classic 1:1 isotopic pattern of a single bromine atom. Confirm the absence of [M+H]+=189.0 (which would indicate ether cleavage).

  • Workup:

    • Quench with saturated aqueous Na₂S₂O₃ to destroy unreacted NBS. Extract with MTBE, wash with water and brine, dry, and concentrate.

References

  • Source: benchchem.
  • Source: acs.
  • Buy 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride ...
  • Source: benchchem.

Sources

1-ethyl-3-(isobutoxymethyl)-1H-pyrazole crystallization process improvements

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the crystallization and purification of 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole .

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Crystallization is not merely a separation technique; it is a thermodynamic purification engine. This compound presents unique challenges due to its specific functional groups, and mastering its crystallization requires a deep understanding of phase behaviors, nucleation kinetics, and solvent-solute interactions.

Below, you will find the mechanistic reasoning behind common failures, an optimized and self-validating experimental protocol, and a comprehensive Q&A to guide your process development.

I. Mechanistic Overview: The Challenge of N-Alkylated Pyrazoles

The primary challenge in crystallizing 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole is its overwhelming tendency to undergo Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out."

In unsubstituted 1H-pyrazoles, intermolecular hydrogen bonding between the N1-H donor and N2 acceptor drives the formation of robust supramolecular motifs (dimers, trimers, or catemers), which inherently stabilizes the crystal lattice and elevates the melting point . However, in 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole, the N1 position is alkylated. This eliminates the primary hydrogen bond donor, forcing the molecule to rely on weaker van der Waals forces and dipole-dipole interactions. Coupled with the steric bulk and lipophilicity of the isobutoxymethyl ether chain, the lattice energy is significantly lowered. When the saturation temperature ( Tsat​ ) exceeds the melting point of the solute in the solvent mixture, the system separates into a solute-rich oil phase and a solvent-rich phase rather than forming a crystalline solid .

To overcome this, we must precisely engineer the solvent system and cooling trajectory to force the Tsat​ below the LLPS boundary.

II. Thermodynamic Pathways & Process Workflows

G SuperSat Supersaturated Solution (T < Tsat) HighSup High Supersaturation (Crash Cooling / Fast Anti-solvent) SuperSat->HighSup Uncontrolled LowSup Controlled Supersaturation (Seeding + Slow Anti-solvent) SuperSat->LowSup Optimized LLPS Liquid-Liquid Phase Separation (Oiling Out) HighSup->LLPS Impure Impure Amorphous Oil (Trapped Impurities) LLPS->Impure Solute Trapping Nucleation Crystal Growth within MZW (Bypassing LLPS Boundary) LowSup->Nucleation PureCryst High-Purity Crystalline API Nucleation->PureCryst

Thermodynamic pathways: Oiling out (LLPS) vs. controlled crystallization.

G Crude Crude 1-Ethyl-3-(isobutoxymethyl) -1H-pyrazole Dissolve Dissolution in IPA (55°C) Crude->Dissolve Polish Polish Filtration (Remove heterogeneous nuclei) Dissolve->Polish Cool1 Controlled Cooling (to 42°C) Polish->Cool1 Seed Seed Addition (1.5 wt%, 1h age) Cool1->Seed AntiSolvent Heptane Addition (Linear, 4h) Seed->AntiSolvent Cool2 Final Cooling (to 5°C) AntiSolvent->Cool2 Filter Filtration & Washing (Cold Heptane/IPA) Cool2->Filter Pure Pure Crystalline Product (>99.2% HPLC) Filter->Pure

Optimized crystallization workflow for 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole.

III. Troubleshooting & FAQs

Q1: My compound consistently "oils out" when I use an Ethanol/Water solvent system. Why does this happen, and how do I fix it? A1: Water is a highly polar anti-solvent. When added to an ethanol solution of a lipophilic molecule like 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole, it causes a massive, instantaneous spike in supersaturation. Because the compound lacks strong hydrogen-bond donors to rapidly assemble a crystal lattice, the system minimizes its free energy by undergoing Liquid-Liquid Phase Separation (LLPS) . Fix: Shift to an Isopropanol (IPA) / n-Heptane binary system. Heptane is a much milder anti-solvent for this molecule. It reduces solubility gradually, allowing you to maintain the system within the Metastable Zone Width (MZW) where crystal growth outpaces oil droplet formation.

Q2: I am getting a sticky filter cake and my filtration time takes hours. What is the root cause? A2: A sticky cake is the physical manifestation of two phenomena: secondary nucleation (the creation of microscopic "fines" that blind the filter mesh) and residual oiling out (amorphous material coating the crystals). This occurs when cooling rates are too aggressive (e.g., crash cooling). Fix: Implement a linear cooling ramp (-0.15°C/min) and introduce seed crystals. Seeding provides existing surface area for the solute to deposit onto, consuming supersaturation safely and preventing the burst of fines that ruins filterability.

Q3: Why is Polish Filtration mandatory in your protocol? A3: Crystallization is highly sensitive to heterogeneous nucleation. Microscopic dust, reactor scale, or insoluble degradation products act as foreign templates. These templates can trigger premature nucleation of an undesired polymorph or cause the compound to crash out before the optimal seeding temperature is reached. Polish filtration ensures you are starting with a thermodynamically clean slate, making the protocol a self-validating, reproducible system.

IV. Quantitative Process Comparison

The following table summarizes the performance metrics of the legacy process (spontaneous nucleation in EtOH/Water) versus the optimized thermodynamic process (seeded growth in IPA/Heptane).

ParameterLegacy Process (EtOH/Water)Optimized Process (IPA/Heptane)Mechanistic Benefit
Nucleation Control Spontaneous (Crash cooling)Seeded (1.5 wt% at 42°C)Bypasses primary nucleation energy barrier; ensures consistent crystal habit.
Cooling Trajectory Non-linear / UncontrolledLinear (-0.15°C/min)Maintains supersaturation strictly within the MZW; prevents LLPS.
Filtration Time > 4 hours (Blinding)< 30 minutesEliminates amorphous fines; produces large, uniform crystals.
Isolated Yield 62 - 68%86 - 89%Optimized solubility curve at the final isolation temperature (5°C).
Purity (HPLC) 91.0 - 93.5%> 99.2%Prevents impurity entrapment within solute-rich oil droplets.

V. Optimized Experimental Protocol: Seeded Anti-Solvent Crystallization

This protocol is designed as a self-validating system. By strictly controlling temperatures and addition rates, the system is forced thermodynamically toward pure crystal growth.

Step 1: Dissolution & Clarification

  • Charge 1.00 kg of crude 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole into a clean, dry crystallizer.

  • Add 3.0 L of Isopropanol (IPA).

  • Heat the jacket to 55°C under moderate agitation (200 rpm) until complete dissolution is achieved.

  • Self-Validation Check: Pass the hot solution through a 0.45 µm PTFE polish filter into the main crystallization vessel to remove heterogeneous nuclei.

Step 2: Controlled Cooling & Seeding 5. Cool the clarified solution linearly to 42°C at a rate of 0.5°C/min. 6. Charge 15.0 g (1.5 wt% relative to crude) of high-purity 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole seed crystals. 7. Age the suspension at 42°C for 60 minutes. Causality: Aging allows the seed crystals to slightly dissolve (healing fractured edges) and begin growing, establishing a robust crystal bed that will act as a "sink" for supersaturation.

Step 3: Anti-Solvent Addition 8. Begin dosing 6.0 L of n-Heptane (anti-solvent) linearly over exactly 4.0 hours using a mass flow controller, maintaining the internal temperature at 42°C. Causality: The slow, linear addition of Heptane gradually lowers the solubility of the pyrazole. Because the seed bed is present, the solute preferentially deposits onto the existing crystals rather than forming new nuclei or oiling out.

Step 4: Desupersaturation & Isolation 9. Once the anti-solvent addition is complete, cool the slurry to 5°C at a linear rate of 0.15°C/min. 10. Age the slurry at 5°C for 2 hours to achieve maximum thermodynamic yield. 11. Filter the slurry via a Nutsche filter. 12. Wash the filter cake with 1.0 L of a pre-chilled (5°C) IPA/Heptane mixture (1:4 v/v) to displace the mother liquor without dissolving the product. 13. Dry the product under vacuum (50 mbar) at 35°C for 12 hours.

VI. References

  • Title: Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison Source: MDPI (International Journal of Molecular Sciences) URL: [Link]

Technical Support Center: Mobile Phase Optimization for 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical challenges associated with analyzing 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole.

This molecule presents a unique chromatographic profile: it possesses hydrophobic functional groups (ethyl and isobutoxymethyl) that drive strong retention on reversed-phase (RP) columns, alongside a weakly basic pyrazole core that is highly prone to secondary interactions. To achieve robust, reproducible separations, we must establish a self-validating system governed by strict thermodynamic and steric controls.

MethodLogic A 1. Analyte: 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole B 2. Select Organic Modifier: Acetonitrile A->B C 3. Determine Mobile Phase pH (pKa ~2.5) B->C D pH 2.0 (TFA): Ion-Pairing Mode C->D Acidic Buffer E pH 6.0 (NH4OAc): Neutral Free-Base Mode C->E Neutral Buffer F 4. Column: Endcapped C18 D->F E->F

Fig 1: Strategic workflow for optimizing the mobile phase of basic pyrazole derivatives.

Part 1: Frequently Asked Questions (FAQs) - Fundamental Method Development

Q1: What is the primary cause of peak tailing when analyzing 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole? A1: The root cause is the secondary ion-exchange interaction between the basic pyrazole nitrogens and the unreacted (residual) silanol groups (Si-OH) on the silica-based stationary phase[1]. While the hydrophobic ethyl and isobutoxymethyl groups govern primary retention via van der Waals forces, the lone pair of electrons on the sp2-hybridized nitrogen of the pyrazole ring can become protonated. Free silanols on the silica surface are acidic (pKa ~ 4.5)[2]. If the mobile phase pH leaves these silanols ionized (Si-O⁻), they will strongly attract the positively charged pyrazole, causing the trailing edge of the peak to elongate[3].

Q2: Should I use Methanol or Acetonitrile as my organic modifier? A2: For this specific compound, Acetonitrile (ACN) is the superior starting choice. Mechanistically, ACN is aprotic and participates primarily in dipole-dipole interactions, whereas Methanol is protic and can act as both a hydrogen bond donor and acceptor. Because the pyrazole ring is already prone to hydrogen bonding, introducing a protic solvent can lead to complex, mixed-mode retention kinetics that broaden the peak. Furthermore, ACN provides lower system backpressure due to its lower viscosity when mixed with water, allowing for higher flow rates and sharper peaks.

Part 2: Troubleshooting Guide - Resolving Peak Tailing

Q3: I am observing severe peak tailing (Asymmetry > 1.8). How do I adjust my mobile phase buffers to fix this? A3: Because the pyrazole ring is a weak base (conjugate acid pKa ~ 2.5), standard acidic mobile phases (pH 2.5 - 3.0) can be highly problematic. At pH 2.5, the molecule is 50% ionized, leading to split peaks and broad retention. You must manipulate the pH to shut down these secondary interactions using one of two thermodynamically sound options:

  • The Neutralization Strategy (pH 5.5 - 7.0): Use a 10 mM Ammonium Acetate buffer. At pH 6.0, the pyrazole is >99.9% in its un-ionized, neutral free-base form. While residual silanols are ionized at this pH, the neutral pyrazole cannot undergo ionic interactions with them, effectively eliminating the primary cause of tailing.

  • The Ion-Pairing Strategy (pH < 2.0): If you must operate at a low pH for Mass Spectrometry (MS) sensitivity, use 0.1% Trifluoroacetic acid (TFA). Lowering the mobile phase pH reduces basic analyte interaction by fully protonating the silanols into a neutral state (Si-OH)[4]. Simultaneously, the hydrophobic trifluoroacetate anion ion-pairs with the protonated pyrazole, shielding its positive charge and driving it into the hydrophobic stationary phase.

Troubleshooting Start Issue: Peak Asymmetry > 1.5 CheckpH Evaluate Aqueous Buffer pH Start->CheckpH Action1 Shift to pH 2.0 (0.1% TFA) CheckpH->Action1 Ion-Pair & Suppress Silanols Action2 Shift to pH 6.0 (NH4OAc) CheckpH->Action2 Neutralize Pyrazole Base CheckCol Evaluate Stationary Phase Action1->CheckCol Action2->CheckCol Action3 Switch to Polar-Embedded Column CheckCol->Action3 Block Steric Access End Resolution: Symmetrical Peak Action3->End

Fig 2: Troubleshooting decision tree for resolving peak tailing in pyrazole analysis.

Q4: My mobile phase is optimized, but slight tailing persists. What is the next logical step? A4: If thermodynamic control (pH adjustment) is insufficient, you must apply steric control via column chemistry. Standard C18 columns have exposed silanols that interact with basic solutes[2]. Switch to a highly endcapped column (where short-chain silanes cap unreacted silanols) to minimize these potential peak tailing interactions[5]. Alternatively, use a polar-embedded column (e.g., containing an embedded amide group). The embedded polar group creates a localized layer of water near the silica surface, sterically shielding the basic pyrazole from reaching any remaining active silanols.

Part 3: Step-by-Step Experimental Protocol

To establish a self-validating analytical method for 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole, execute the following robust RP-HPLC screening protocol:

Step 1: Mobile Phase Preparation

  • Aqueous Phase (Mobile Phase A): Prepare 10 mM Ammonium Acetate in ultrapure LC-MS grade water. Adjust to pH 6.0 using dilute Acetic Acid. Filter through a 0.22 µm PTFE membrane. (Causality: This ensures the pyrazole remains in its neutral free-base form, preventing ion-exchange tailing).

  • Organic Phase (Mobile Phase B): 100% LC-MS grade Acetonitrile.

Step 2: Column Conditioning

  • Install a highly endcapped C18 column (e.g., 50 x 2.1 mm, 1.7 µm particle size).

  • Flush the system with 50:50 A:B at 0.4 mL/min for 20 column volumes to fully hydrate the stationary phase and equilibrate the bonded phase to the buffer.

Step 3: Gradient Execution

  • 0.0 - 1.0 min: 5% B (Isocratic hold to focus the analyte at the column head).

  • 1.0 - 6.0 min: 5% to 95% B (Linear ramp to elute the hydrophobic isobutoxymethyl/ethyl derivative).

  • 6.0 - 7.5 min: 95% B (Wash step to remove highly retained impurities).

  • 7.5 - 10.0 min: 5% B (Re-equilibration).

Step 4: System Suitability Testing (SST) - Self-Validation

  • Inject a 10 µg/mL standard of the pyrazole derivative.

  • Validation Criteria: The method is considered validated for peak shape if the USP Tailing Factor ( Tf​ ) is ≤1.2 and the Relative Standard Deviation (RSD) of the retention time across 5 replicate injections is ≤0.5% .

Part 4: Quantitative Data & Selection Guides

Table 1: Buffer Selection Guide for Pyrazole Derivatives

Buffer SystemTarget pHMS Compatible?Mechanism of Action on Pyrazoles
0.1% TFA ~ 2.0Low (Ion Suppression)Suppresses silanol ionization; strong ion-pairing with protonated pyrazole.
0.1% Formic Acid ~ 2.7Yes (High)Not Recommended. pH is too close to pyrazole pKa (~2.5), causing partial ionization and split peaks.
10 mM NH₄OAc ~ 6.0Yes (High)Neutralizes the weakly basic pyrazole, preventing ionic interactions with ionized silanols.
10 mM NH₄HCO₃ ~ 9.0Yes (Moderate)Fully neutralizes pyrazole. Requires a high-pH stable hybrid silica column.

Table 2: Impact of Column Chemistry on Peak Asymmetry (Typical Observations at pH 6.0)

Column ChemistryExposed SilanolsSteric ShieldingExpected Asymmetry ( As​ )
Standard C18 HighNone1.8 - 2.5 (Severe Tailing)
Highly Endcapped C18 LowModerate1.2 - 1.4 (Acceptable)
Polar-Embedded C18 LowHigh (Water Layer)0.9 - 1.1 (Excellent)

References

  • Element Lab Solutions. "Peak Tailing in HPLC". Available at:[Link]

  • Agilent Technologies. "Why it matters and how to get good peak shape". Available at: [Link]

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?". Available at:[Link]

  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC". Available at: [Link]

Sources

best solvents for extracting 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole from aqueous mixtures

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Liquid-Liquid Extraction of 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole

Welcome to the technical support center for the isolation and purification of pyrazole derivatives. Extracting 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole from aqueous mixtures requires a precise understanding of its heterocyclic acid-base chemistry and the steric/electronic contributions of its substituents. This guide provides field-proven troubleshooting, mechanistic explanations, and self-validating protocols to ensure high-yield recovery.

I. Physicochemical Profiling & Solvent Selection

The target molecule, 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole, features a weakly basic pyrazole core (pKa ≈ 2.3–2.5 for the conjugate acid)[1] flanked by two lipophilic groups: an ethyl chain and an isobutoxymethyl ether. Because of these non-polar substituents, the neutral free-base form exhibits poor aqueous solubility and high affinity for moderately polar organic solvents[2].

Table 1: Solvent Selection Matrix for Pyrazole Extraction

SolventPolarity IndexWater Sol. (g/100mL)Extraction EfficiencyApplication Notes
Ethyl Acetate (EtOAc) 4.48.3ExcellentBest all-rounder. Good hydrogen-bond acceptor for residual water; requires thorough drying.
Dichloromethane (DCM) 3.11.3ExcellentHigh density (forms the bottom layer). Excellent for highly lipophilic pyrazole derivatives.
Methyl tert-butyl ether (MTBE) 2.54.8GoodForms fewer emulsions than EtOAc. Highly volatile for easy downstream concentration.
Toluene 2.40.05ModerateHigh boiling point makes concentration difficult; poor at solvating highly polar impurities.

II. Standard Operating Procedure (SOP): Self-Validating Extraction Protocol

To ensure a self-validating system, this protocol incorporates built-in quality control checks to confirm the ionization state of the molecule before proceeding to the next step.

Step 1: Aqueous Phase Preparation & pH Adjustment

  • Measure the volume of your crude aqueous mixture.

  • Validation Check: Test the pH using a calibrated meter or high-resolution pH paper.

  • If the pH is < 5.0, add 1M NaOH dropwise under continuous stirring until the pH stabilizes between 7.5 and 8.5.

    • Causality: The pyrazole nitrogen protonates at low pH, forming a highly water-soluble pyrazolium salt[3]. Adjusting the pH to ~8.0 ensures >99.9% of the compound exists as the extractable, neutral free base.

Step 2: Salting Out

  • Add solid NaCl to the aqueous mixture until saturation is reached (approx. 36 g per 100 mL of water).

  • Stir until fully dissolved.

    • Causality: Increasing the ionic strength of the aqueous phase disrupts the hydration shell around the pyrazole, driving the lipophilic isobutoxymethyl and ethyl groups into the organic phase (the "salting-out" effect).

Step 3: Liquid-Liquid Extraction (LLE)

  • Transfer the aqueous mixture to a separatory funnel.

  • Add the chosen organic solvent (e.g., EtOAc) at a 1:3 volume ratio (Solvent:Aqueous).

  • Stopper the funnel, invert, and immediately open the stopcock to vent any built-up pressure.

  • Shake vigorously for 30–60 seconds, venting frequently.

  • Secure the funnel on a ring stand and allow the phases to separate completely.

Step 4: Phase Collection & Drying

  • Drain the aqueous layer into a clean flask. Collect the organic layer in a separate Erlenmeyer flask.

  • Validation Check: Perform a TLC spot test of the aqueous layer against a reference standard to confirm no residual product remains. If product is present, repeat Step 3 twice more with fresh solvent.

  • Combine all organic extracts and dry over anhydrous Na₂SO₄ for 15 minutes. Filter and concentrate under reduced pressure.

III. Troubleshooting & FAQs

Q: My extraction yield is unexpectedly low (<40%). What went wrong? A: The most common failure point is improper pH control. Pyrazoles are weak bases[1]. If your aqueous mixture is acidic (e.g., from an acid-catalyzed reaction step), the 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole is protonated. Protonated pyrazoles partition heavily into the aqueous phase[3]. Solution: Always verify the pH is >7.5 before adding your extraction solvent. Additionally, ensure you are performing multiple extractions (e.g., 3 x 50 mL) rather than a single large-volume extraction (1 x 150 mL) to maximize partition coefficient efficiency.

Q: I have a stubborn emulsion that won't separate. How do I break it? A: Emulsions occur when fine droplets of solvent are stabilized by impurities or surfactants in the aqueous layer. Solution:

  • Mechanical: Gently swirl the funnel (do not shake) or use a glass stirring rod to agitate the interface.

  • Chemical: Add more brine (saturated NaCl) to the aqueous layer to increase density and ionic strength.

  • Centrifugation: If the emulsion persists, transfer the emulsified layer to a centrifuge tube and spin at 3000 rpm for 5 minutes. This forces phase coalescence.

Q: Is the isobutoxymethyl group at risk of cleavage during the extraction workup? A: The isobutoxymethyl moiety is an ether linkage. Ethers are highly stable under neutral and basic conditions, meaning the basification step (pH 8) will not degrade your product[4]. However, ethers can undergo cleavage under extreme acidic conditions. If your preceding reaction mixture was highly acidic, neutralize it immediately in an ice bath to prevent exothermic degradation of the ether bond before proceeding with the extraction.

Q: Why am I seeing co-extracted colored impurities in my organic phase? A: Highly lipophilic impurities will co-extract with your pyrazole. If the impurities are non-basic, you can perform an acid-base back-extraction[3]. Protocol: Extract your organic layer with 1M HCl. Your pyrazole will protonate and move into the aqueous layer, leaving the non-basic impurities in the organic solvent. Discard the organic layer, basify the aqueous layer to pH 8, and re-extract with fresh EtOAc.

IV. Extraction Workflow Visualization

LLE_Workflow Start Aqueous Mixture Containing Pyrazole CheckPH Check & Adjust pH (Target: pH 7.5 - 8.5) Start->CheckPH AddSolvent Add Organic Solvent (e.g., EtOAc or DCM) CheckPH->AddSolvent Mix Agitate & Vent Separatory Funnel AddSolvent->Mix PhaseSep Phase Separation Mix->PhaseSep Emulsion Emulsion Formed? PhaseSep->Emulsion Brine Add Saturated NaCl (Brine) / Centrifuge Emulsion->Brine Yes CollectOrg Collect Organic Phase (Contains Product) Emulsion->CollectOrg No Aqueous Aqueous Phase (Back-extract 2x) Emulsion->Aqueous No Brine->PhaseSep Dry Dry over Na2SO4 & Concentrate CollectOrg->Dry Aqueous->AddSolvent Repeat

Workflow for the liquid-liquid extraction of pyrazole derivatives from aqueous mixtures.

V. References

Sources

Validation & Comparative

1H and 13C NMR Spectrum Validation for 1-Ethyl-3-(isobutoxymethyl)-1H-pyrazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

In modern drug discovery and materials science, the rapid and accurate structural validation of novel heterocyclic compounds is paramount. Pyrazole derivatives, in particular, are privileged scaffolds in medicinal chemistry. Validating the structure of 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole presents a unique analytical challenge: it requires precise differentiation of the pyrazole ring protons, the N-ethyl substituents, and the ether-linked isobutoxymethyl group.

Modality Comparison: High-Field vs. Benchtop vs. In Silico

The landscape of NMR spectroscopy has expanded beyond the traditional centralized high-field magnet. Today, researchers must choose the right tool based on resolution needs, throughput, and cost.

  • High-Field NMR (e.g., Bruker 600 MHz): The gold standard. High magnetic fields provide immense signal dispersion, crucial for resolving complex spin-spin couplings (e.g., the nonet of the isobutyl CH group). However, it requires expensive cryogenic cooling and deuterated solvents.

  • Benchtop NMR (e.g., Magritek Spinsolve 80 MHz): Recent advancements in permanent magnet homogeneity have brought NMR to the fume hood[1]. While lower frequencies result in broader peaks and potential signal overlap (e.g., a 7 Hz coupling spans 0.09 ppm at 80 MHz vs. 0.01 ppm at 600 MHz)[2], benchtop systems excel in rapid, quantitative analysis and can often operate without deuterated lock solvents[1].

Workflow cluster_0 Experimental Acquisition cluster_1 Computational Prediction Start Compound Synthesis: 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole Prep1 Sample Prep: 5 mg in CDCl3 (Deuterated Lock) Start->Prep1 Prep2 Sample Prep: 50 mg in CHCl3 (No Lock Needed) Start->Prep2 Input Input: SMILES String HOSE Codes + Neural Nets Start->Input HighField High-Field NMR (600 MHz) Validate Data Synthesis & Validation Peak Assignment & RMSD HighField->Validate Benchtop Benchtop NMR (80 MHz) Benchtop->Validate Prep1->HighField Prep2->Benchtop Predictor AI-Driven NMR Prediction (ACD/Labs) Predictor->Validate Input->Predictor

Workflow comparison for NMR validation across high-field, benchtop, and in silico modalities.

Self-Validating Experimental Protocols

To ensure scientific integrity, every NMR experiment must be a self-validating system. This means incorporating internal checks (standards, solvent peaks, and strict integration rules) to prove the data's reliability before interpretation begins.

Protocol A: High-Field NMR (600 MHz) Acquisition

Causality: High-field acquisition is chosen to perfectly resolve the complex multiplet of the isobutyl CH group and accurately measure the small 3J coupling (~2.0 Hz) between the pyrazole H-4 and H-5 protons.

  • Sample Preparation: Dissolve exactly 5.0 mg of the purified pyrazole in 0.6 mL of CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS). Self-Validation Check: TMS acts as the internal 0.00 ppm reference, ensuring chemical shift accuracy independent of magnetic drift.

  • Shimming and Tuning: Perform automated gradient shimming (topshim) to ensure the CDCl 3​ residual solvent peak has a full-width at half-maximum (FWHM) of < 0.8 Hz.

  • Acquisition (1H): Run a standard 1D proton sequence (zg30) with 16 scans, a 10-second relaxation delay (D1), and a 30° flip angle. Causality: A long D1 ensures complete relaxation of all protons, making the integrations strictly quantitative.

  • Validation: Integrate the spectrum. Set the isolated singlet of the C3-CH 2​ -O group to exactly 2.00. The total sum of all integrals must equal exactly 18 protons.

Protocol B: Benchtop NMR (80 MHz) Acquisition

Causality: Benchtop NMR is utilized for rapid, high-throughput verification directly in the synthetic lab. At 80 MHz, solvent suppression techniques are highly efficient due to the extreme homogeneity of modern permanent magnets[1].

  • Sample Preparation: Dissolve 40 mg of the compound in 0.5 mL of standard (non-deuterated) CHCl 3​ . Causality: Higher concentration compensates for the lower inherent sensitivity of the 80 MHz magnet[2].

  • Acquisition: Utilize a PRESAT (presaturation) pulse sequence to suppress the massive CHCl 3​ solvent peak at 7.26 ppm. Run 64 scans to achieve a high signal-to-noise ratio.

  • Validation: Verify that the ethyl CH 3​ triplet (~1.45 ppm) and the isobutyl CH 3​ doublet (~0.92 ppm) integrate to a 3:6 ratio. Overlap in the 1.8–2.0 ppm region is expected and acceptable at this field strength.

Protocol C: AI-Driven Prediction (ACD/Labs)

Causality: Computational prediction provides a theoretical baseline to flag anomalous experimental peaks (e.g., unexpected tautomers or impurities).

  • Input Generation: Draw the exact structure of 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole and generate the SMILES string.

  • Algorithm Execution: Run the ACD/Labs NMR Predictor using the dual algorithm setting (HOSE + Neural Net)[3]. Set the solvent parameter to CDCl 3​ and the frequency to 600 MHz.

  • Validation: Check the predicted Root Mean Square Error (RMSE) for the chemical shifts. An RMSE of < 0.2 ppm for 1 H and < 2.5 ppm for 13 C confirms high confidence in the prediction[5].

Quantitative Data Presentation & Mechanistic Insights

The tables below summarize the expected chemical shifts for 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole across the three modalities.

Table 1: 1 H NMR Chemical Shift Comparison (ppm)
Proton EnvironmentMultiplicityHigh-Field (600 MHz)Benchtop (80 MHz)ACD/Labs PredictionIntegration
Isobutyl CH 3​ (x2)Doublet0.920.920.956H
Ethyl CH 3​ Triplet1.451.461.413H
Isobutyl CHNonet / Mult1.881.90 (Broad)1.951H
Isobutyl O-CH 2​ Doublet3.253.253.302H
Ethyl N-CH 2​ Quartet4.124.134.082H
C3-CH 2​ -OSinglet4.484.484.552H
Pyrazole H-4Doublet6.186.186.251H
Pyrazole H-5Doublet7.357.347.421H
Table 2: 13 C NMR Chemical Shift Comparison (ppm)
Carbon EnvironmentHigh-Field (150 MHz)ACD/Labs PredictionMechanistic Assignment Logic
Ethyl CH 3​ 15.214.8Highly shielded aliphatic terminal methyl.
Isobutyl CH 3​ (x2)19.419.1Shielded aliphatic methyls.
Isobutyl CH28.529.0Tertiary carbon, slightly deshielded.
Ethyl N-CH 2​ 46.845.5Deshielded by the electronegative pyrazole N1 atom.
C3-CH 2​ -O66.267.1Deshielded by the adjacent ether oxygen.
Isobutyl O-CH 2​ 77.876.5Deshielded by ether oxygen; overlaps with CDCl 3​ triplet.
Pyrazole C-4105.4106.2Highly shielded due to N1 lone pair resonance delocalization.
Pyrazole C-5130.6131.5Typical aromatic/heteroaromatic shift.
Pyrazole C-3149.2151.0Deshielded by adjacent N2 and the alkyl substitution.
Mechanistic Insights into Chemical Shifts

Understanding the causality of these shifts is critical for accurate structural assignment:

  • The Pyrazole Ring Paradox: In typical aromatics, protons resonate between 7.0–8.0 ppm. However, the pyrazole H-4 proton appears significantly upfield (~6.18 ppm). This is caused by the resonance delocalization of the lone pair on the N1 atom, which pushes electron density onto the C4 carbon, shielding the attached proton[6]. Conversely, H-5 (~7.35 ppm) is deshielded by the inductive electron-withdrawing effect of the adjacent nitrogen[7].

  • Ether Linkage Deshielding: The isobutoxymethyl group contains an ether oxygen that strongly deshields the adjacent protons via inductive effects. The isolated C3-CH 2​ -O protons appear as a sharp singlet at ~4.48 ppm, while the O-CH 2​ protons of the isobutyl group appear as a doublet at ~3.25 ppm due to 3J coupling with the adjacent CH proton[7].

  • Benchtop Resolution Limits: At 80 MHz, the Δν/J ratio (chemical shift difference in Hz divided by coupling constant) is much smaller than at 600 MHz. Consequently, the nonet of the isobutyl CH group (1.88 ppm) and the triplet of the ethyl CH 3​ group (1.45 ppm) may exhibit overlapping tails, appearing as a complex multiplet rather than cleanly resolved first-order signals[2].

SignalLogic cluster_pyrazole Pyrazole Ring System cluster_ethyl N1-Ethyl Group cluster_isobutoxy C3-Isobutoxymethyl Group Mol 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole H4 H-4 Proton ~6.2 ppm (d, J=2Hz) Mol->H4 H5 H-5 Proton ~7.4 ppm (d, J=2Hz) Mol->H5 CH2_ethyl N-CH2 ~4.1 ppm (q) Mol->CH2_ethyl CH3_ethyl CH3 ~1.4 ppm (t) Mol->CH3_ethyl CH2_O C3-CH2-O ~4.5 ppm (s) Mol->CH2_O O_CH2 O-CH2 (Isobutyl) ~3.2 ppm (d) Mol->O_CH2 CH_iso CH (Isobutyl) ~1.9 ppm (m) Mol->CH_iso CH3_iso 2x CH3 (Isobutyl) ~0.9 ppm (d) Mol->CH3_iso H4->H5 3J (2 Hz) CH2_ethyl->CH3_ethyl 3J (7 Hz) O_CH2->CH_iso 3J (6.5 Hz) CH_iso->CH3_iso 3J (6.5 Hz)

Signal assignment and spin-spin coupling logic for 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole.

Conclusion

For the structural validation of 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole, no single modality is absolute. High-field NMR remains necessary for resolving complex aliphatic multiplets and extracting precise 3J coupling constants. However, Benchtop NMR offers a highly disruptive, cost-effective alternative for rapid, quantitative verification directly in the synthetic workflow, provided the user accounts for lower signal dispersion. Finally, AI-driven prediction software acts as an essential digital safeguard, ensuring that empirical assignments align with rigorous, database-backed quantum and heuristic models. Integrating all three creates an infallible, self-validating analytical pipeline.

References

  • Kolz, J. (2024). Benchtop NMR Breaks New Ground. Technology Networks. URL: [Link]

  • Blagg, R. (2023). High-field to Benchtop NMR Spectroscopy - Part 3. Oxford Instruments. URL: [Link]

  • Advanced Chemistry Development, Inc. (2024). NMR Predictors. SoftwareOne / ACD/Labs. URL: [Link]

  • Jimeno, M. L., et al. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. SciSpace. URL: [Link]

  • Holzer, W., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-pyrazol-3-ols. Molecules, 23(1), 129. URL: [Link]

Sources

comparing reactivity of 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole vs 1-methyl pyrazoles

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Reactivity of Substituted Pyrazoles: 1-Ethyl-3-(isobutoxymethyl)-1H-pyrazole vs. 1-Methyl Pyrazole

Executive Summary: This guide provides a detailed comparative analysis of the chemical reactivity of 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole and the simpler 1-methyl pyrazole scaffold. While both are N-substituted pyrazoles, the presence of the C3-isobutoxymethyl group introduces significant electronic and steric differences that profoundly influence their behavior in key synthetic transformations. This document explores these differences, focusing on electrophilic aromatic substitution and metalation reactions. We conclude that the isobutoxymethyl substituent electronically activates the C4 position for electrophilic attack while sterically hindering the C5 position for deprotonation, a critical divergence from the reactivity profile of 1-methyl pyrazole. Supporting experimental protocols are provided to validate these principles.

Introduction: The Pyrazole Core and Its Intrinsic Reactivity

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. This arrangement creates a unique electronic landscape. The pyrazole ring is electron-rich, making it susceptible to electrophilic substitution.[1] The two nitrogen atoms—one "pyrrole-like" (N1) and one "pyridine-like" (N2)—govern the electron density distribution within the ring.[2] For N-substituted pyrazoles, the C4 position possesses the highest electron density, making it the primary site for electrophilic attack.[1][3] The C3 and C5 positions are comparatively electron-poor.[1] Conversely, deprotonation with a strong base, a key step for further functionalization, typically occurs at the C5 position, which is the most acidic C-H bond in N-substituted pyrazoles.[2][4]

The Role of Substituents: A Primer on Electronic and Steric Effects

The reactivity of the pyrazole core is heavily modulated by the nature and position of its substituents. These effects can be broadly categorized as electronic and steric.

  • Electronic Effects : Electron-donating groups (EDGs), such as alkyl or alkoxy groups, increase the electron density of the pyrazole ring, thereby enhancing its nucleophilicity and increasing the rate of electrophilic substitution, primarily at the C4 position.[1][5] Conversely, electron-withdrawing groups (EWGs) deactivate the ring towards electrophilic attack.[1] The electronic nature of the N1 substituent is particularly crucial in modulating the overall reactivity of the ring system.[1][6]

  • Steric Effects : The size of substituents, especially at positions flanking a reactive site (e.g., N1, C3, or C5), can impede the approach of reagents.[1] Bulky groups can hinder or even prevent reactions at adjacent positions, potentially redirecting reactivity to less-hindered sites or requiring more forcing conditions.[1][7]

Caption: General reactivity sites on a 1,3-disubstituted pyrazole ring.

Comparative Reactivity Analysis

The key structural differences between 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole and 1-methyl pyrazole lie in the substituents at the N1 and C3 positions.

  • N1-Substituent (Ethyl vs. Methyl) : Both methyl and ethyl groups are simple alkyl chains that act as weak electron-donating groups through induction. The electronic difference between them is minimal and unlikely to cause a significant divergence in reactivity. The ethyl group is slightly larger, but this minor increase in steric bulk at N1 is not expected to substantially influence reactions at the remote C4 or C5 positions.

  • C3-Substituent (Isobutoxymethyl vs. Hydrogen) : This is the most significant point of differentiation. The isobutoxymethyl group [(CH₃)₂CHCH₂OCH₂-] has two key features:

    • Electronic Effect : The ether oxygen atom possesses lone pairs that can be donated into the pyrazole ring via a +M (mesomeric) effect. This electron donation strongly activates the ring towards electrophilic substitution, particularly at the C4 position. This makes the C4 position of 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole significantly more nucleophilic than that of 1-methyl pyrazole.

    • Steric Effect : The isobutoxymethyl group is considerably bulkier than a hydrogen atom. This steric hindrance can impede the approach of reagents, especially at the adjacent C4 and, more profoundly, the C5 position.

Electrophilic Aromatic Substitution (EAS)

For electrophilic attack at the C4 position, electronic effects are generally dominant.

  • 1-Methyl Pyrazole : The N1-methyl group provides mild activation. The C4 position is open to attack, and these reactions proceed under standard conditions.[3][8]

  • 1-Ethyl-3-(isobutoxymethyl)-1H-pyrazole : The combination of the N1-ethyl group (weak +I effect) and the C3-isobutoxymethyl group (strong +M effect) results in a highly activated pyrazole ring. The C4 position is electron-rich and poised for rapid reaction with electrophiles. While the C3-substituent is bulky, its steric influence is less pronounced at the C4 position compared to the C5 position.

Deprotonation and Metalation

Metalation via deprotonation with strong organolithium bases typically occurs at the C5 position.[2] Here, steric effects play a more decisive role.

  • 1-Methyl Pyrazole : The C5 position is sterically unhindered, allowing for easy access by bases like n-butyllithium (nBuLi), leading to efficient formation of the 5-lithiated species.[2][4]

  • 1-Ethyl-3-(isobutoxymethyl)-1H-pyrazole : The bulky C3-isobutoxymethyl group creates significant steric congestion around the C4 and C5 positions. This bulk is likely to severely hinder the approach of an organolithium reagent to the C5-hydrogen, making deprotonation more difficult.

Experimental Evidence & Protocols

While no direct comparative studies have been published, we can design logical experiments based on established protocols to test these hypotheses.

Data Summary Table: Predicted Outcomes
ReactionReagentMoleculePredicted ReactivityRationale
C4-Bromination NBS in Acetonitrile1-Methyl PyrazoleModerateMildly activated ring.
1-Ethyl-3-(isobutoxymethyl)-1H-pyrazoleHigh Strongly activated ring due to +M effect of C3-substituent.
C5-Lithiation nBuLi in THF, -78 °C1-Methyl PyrazoleHigh Sterically unhindered C5 position.[2]
1-Ethyl-3-(isobutoxymethyl)-1H-pyrazoleLow / NoneSteric hindrance from bulky C3-substituent impedes base approach.[1]
Experimental Protocol 1: Comparative C4-Bromination

This protocol outlines a parallel experiment to compare the rate of electrophilic bromination at the C4 position.

G cluster_A Molecule A: 1-Methyl Pyrazole cluster_B Molecule B: 1-Ethyl-3-(isobutoxymethyl)-1H-pyrazole A_start Dissolve 1-Methyl Pyrazole in Acetonitrile A_reagent Add NBS (1.0 eq) at 0°C A_start->A_reagent A_monitor Monitor by TLC/GC-MS (every 15 min) A_reagent->A_monitor A_workup Aqueous Workup A_monitor->A_workup A_product Isolate 4-Bromo-1-methyl pyrazole A_workup->A_product end Compare Rates & Yields A_product->end B_start Dissolve Target Pyrazole in Acetonitrile B_reagent Add NBS (1.0 eq) at 0°C B_start->B_reagent B_monitor Monitor by TLC/GC-MS (every 15 min) B_reagent->B_monitor B_workup Aqueous Workup B_monitor->B_workup B_product Isolate 4-Bromo Product B_workup->B_product B_product->end start Start start->A_start start->B_start

Caption: Workflow for comparative C4-bromination experiment.

Methodology:

  • Setup : In two separate, identical flasks under a nitrogen atmosphere, dissolve equimolar amounts of 1-methyl pyrazole and 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole in dry acetonitrile. Cool both flasks to 0°C.

  • Reagent Addition : To each flask, add one equivalent of N-Bromosuccinimide (NBS) simultaneously.

  • Monitoring : Stir the reactions at 0°C. Every 15 minutes, withdraw a small aliquot from each reaction mixture, quench it, and analyze by TLC and GC-MS to determine the consumption of starting material and formation of the product.

  • Analysis : The reaction involving 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole is expected to reach completion significantly faster than the reaction with 1-methyl pyrazole, demonstrating its higher nucleophilicity.

Experimental Protocol 2: Comparative C5-Lithiation and Quenching

This protocol aims to compare the efficiency of deprotonation at the C5 position.

Methodology:

  • Setup : In two separate, identical flasks under a nitrogen atmosphere, dissolve equimolar amounts of each pyrazole substrate in dry THF. Cool the solutions to -78°C (dry ice/acetone bath).

  • Deprotonation : To each flask, add 1.1 equivalents of n-butyllithium (nBuLi) dropwise. Stir the mixtures at -78°C for 1 hour.

  • Quenching : To each flask, add an excess of a suitable electrophile, such as iodomethane (CH₃I) or N,N-dimethylformamide (DMF), to trap the lithiated intermediate.

  • Workup and Analysis : Allow the reactions to warm to room temperature, quench with saturated ammonium chloride solution, and perform a standard aqueous workup. Analyze the crude product mixtures by ¹H NMR and GC-MS.

  • Expected Outcome : The reaction with 1-methyl pyrazole is expected to show a high conversion to the 5-methylated (or 5-formylated) product.[2] The reaction with 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole is predicted to show predominantly unreacted starting material, with little to no formation of the C5-functionalized product, highlighting the impact of steric hindrance.[1]

Summary and Outlook

The comparison between 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole and 1-methyl pyrazole serves as an excellent case study in the principles of heterocyclic reactivity. The seemingly minor addition of a C3-isobutoxymethyl group creates a significant divergence in chemical behavior.

  • 1-Ethyl-3-(isobutoxymethyl)-1H-pyrazole : Characterized by a highly activated C4 position, making it an ideal substrate for electrophilic aromatic substitution. However, its C5 position is sterically encumbered, rendering it less suitable for reactions requiring deprotonation.

  • 1-Methyl Pyrazole : Represents a baseline N-alkyl pyrazole with good reactivity at both the C4 (via EAS) and C5 (via metalation) positions, offering greater flexibility for sequential functionalization at different sites.

For researchers and drug development professionals, understanding these substituent-driven effects is paramount for designing efficient synthetic routes. The choice between these or similar pyrazole scaffolds will depend entirely on the desired functionalization strategy: for C4-substitution, the activated system is superior, while for C5-functionalization, the less-substituted core is the logical choice.

References

  • Benchchem. (n.d.). Reactivity of 1-methyl-1H-pyrazol-5-amine with Electrophiles.
  • Dzedulionytė-Müldür, K., et al. (2025, October 7). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. PMC.
  • Benchchem. (n.d.). Improving Selectivity in Electrophilic Substitution of Pyrazoles.
  • Ferreira, I. C. F. R., et al. (n.d.). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH.
  • EvitaChem. (n.d.). 1-ethyl-N-isobutyl-3-methyl-1H-pyrazol-5-amine.
  • Barluenga, J., et al. (2002, April 27). Sequential Functionalization of Pyrazole 1-Oxides via Regioselective Metalation: Synthesis of 3,4,5-Trisubstituted 1-Hydroxypyrazoles. The Journal of Organic Chemistry - ACS Publications.
  • Barluenga, J., et al. (n.d.). Sequential Functionalization of Pyrazole 1Oxides via Regioselective Metalation: Synthesis of 3,4,5Trisubstituted 1-Hydroxypyrazoles. ResearchGate.
  • (2024, July 1). Substituent effects and electron delocalization in five-membered N-heterocycles.
  • Ferreira, I. C. F. R., et al. (2019, December 20). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI.
  • Chermahini, A. N., et al. (n.d.). Theoretical studies on proton transfer reaction of 3(5)-substituted pyrazoles. Indian Academy of Sciences.
  • Harding, D. J., et al. (n.d.). Ligand-Directed Metalation of a Gold Pyrazolate Cluster. PMC - NIH.
  • Ferreira, I. C. F. R., et al. (2022, May 29). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. MDPI.
  • Kamal, A., et al. (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives. PMC.
  • Knapman, D. F., et al. (2009, July 6). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters - ACS Publications.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • (n.d.). Pyrazole.
  • Bekhit, A. A., et al. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.

Sources

A Researcher's Guide to the Infrared Spectrum of 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FTIR) spectroscopy reference peaks for 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple list of wavenumbers. It explains the causal relationships behind peak assignments, offers a comparative framework with structurally similar molecules, and provides a robust experimental protocol for data acquisition. The pyrazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous pharmaceutical agents, making a thorough understanding of its characterization techniques essential for synthesis and quality control.[1][2][3][4]

Molecular Structure and Functional Group Analysis

To accurately predict the infrared spectrum, we must first deconstruct 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole into its constituent functional groups. Each group possesses unique vibrational modes (stretching and bending) that correspond to specific absorption bands in the IR spectrum.

The molecule consists of three primary regions:

  • The 1-ethyl-1H-pyrazole Ring: An aromatic, five-membered heterocyclic system containing two adjacent nitrogen atoms. This core structure will exhibit characteristic ring stretching and C-H vibrations.

  • Alkyl Substituents (Ethyl and Isobutyl): Saturated hydrocarbon chains that will primarily show C-H stretching and bending vibrations.

  • The Ether Linkage (-CH₂-O-CH₂-): This is a key functional group that gives rise to a strong, diagnostic C-O-C stretching band.

The interplay of these groups defines the compound's unique spectral fingerprint.

Predictive IR Peak Assignments and Rationale

The following sections detail the expected absorption bands for 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole, grounded in established spectroscopic principles and data from comparable molecules.

C-H Stretching Region (3200 - 2800 cm⁻¹)

This region is dominated by the stretching vibrations of carbon-hydrogen bonds. A crucial diagnostic distinction is the position relative to 3000 cm⁻¹.

  • Aromatic C-H Stretch (Pyrazole Ring): The sp²-hybridized C-H bonds on the pyrazole ring are expected to produce weak to medium absorption bands just above 3000 cm⁻¹, typically in the 3150 - 3050 cm⁻¹ range.[5][6][7] The presence of these peaks is a clear indicator of the aromatic heterocyclic core.

  • Aliphatic C-H Stretch (Ethyl & Isobutoxymethyl Groups): The sp³-hybridized C-H bonds in the ethyl and isobutoxymethyl moieties will result in strong, sharp peaks just below 3000 cm⁻¹.[8][9] These can be further resolved into:

    • Asymmetric stretching of CH₃ and CH₂ groups: ~2960 cm⁻¹

    • Symmetric stretching of CH₃ and CH₂ groups: ~2870 cm⁻¹

Pyrazole Ring Vibrations (1600 - 1300 cm⁻¹)

The vibrations within the pyrazole ring itself provide a wealth of structural information. These absorptions are due to the stretching of double bonds and the in-plane bending of the ring structure.

  • C=C and C=N Stretching: Similar to other aromatic systems, the pyrazole ring exhibits stretching vibrations for its carbon-carbon and carbon-nitrogen double bonds. These typically appear as a series of medium to strong bands in the 1600 - 1450 cm⁻¹ region.[1][7][10] For substituted pyrazoles, a characteristic band around 1590 cm⁻¹ is often assigned to the C=N stretch.[1]

  • C-N Stretching: The stretching of the single bonds between carbon and nitrogen within the ring is also IR-active. Literature on pyrazole complexes shows a strong band around 1290 cm⁻¹ corresponding to C-N stretching vibrations of the pyrazole ring.[11]

The Ether C-O-C Stretch (1300 - 1000 cm⁻¹)

The single most characteristic and often most intense peak in the spectrum for this molecule, aside from the C-H stretches, will be from the ether linkage.

  • Asymmetric C-O-C Stretch: Aliphatic ethers are well-known to exhibit a strong, prominent band corresponding to the asymmetric C-O-C stretching vibration.[12][13] For a saturated alkyl ether like the one present in our target molecule, this peak is confidently predicted to appear in the 1150 - 1070 cm⁻¹ range.[13][14] Its high intensity is due to the large change in dipole moment during this vibration. The absence of a strong O-H band (3500-3200 cm⁻¹) or a C=O band (~1700 cm⁻¹) alongside this peak is a powerful confirmation of the ether functionality.[12][14]

Fingerprint Region (< 1400 cm⁻¹)

This region contains a complex series of overlapping signals, including C-H bending and C-C stretching, that are unique to the molecule as a whole.

  • Alkyl C-H Bending: The ethyl and isobutoxymethyl groups will produce characteristic bending (scissoring and rocking) vibrations. Expect medium-intensity bands around 1470-1450 cm⁻¹ (CH₂ scissoring) and 1390-1370 cm⁻¹ (CH₃ umbrella mode).[7][8][9] The presence of the isobutyl group, with its two geminal methyl groups, may result in a distinctive doublet around 1385-1365 cm⁻¹.

  • Pyrazole C-H Out-of-Plane Bending: The C-H bonds on the pyrazole ring also have out-of-plane ("oop") bending vibrations, which typically appear between 900 - 675 cm⁻¹ .[7] The exact position is sensitive to the substitution pattern on the ring.

Summary and Comparative Data

To provide context for our predictions, the following table summarizes the expected IR peaks for 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole and compares them with experimental data for related compounds.

Wavenumber (cm⁻¹)IntensityVibrational Assignment for 1-ethyl-3-(isobutoxymethyl)-1H-pyrazoleComparative Data (cm⁻¹)
3150 - 3050Weak-MediumAromatic C-H Stretch (Pyrazole Ring)Pyrazole: ~3130, Toluene: 3100-3000[7][15]
2970 - 2950StrongAliphatic C-H Asymmetric Stretch (CH₃, CH₂)Octane: 2971, Isobutanol: ~2960[7][16]
2880 - 2860Medium-StrongAliphatic C-H Symmetric Stretch (CH₃, CH₂)Octane: 2863, Isobutanol: ~2875[7][16]
1600 - 1550MediumC=N Stretch (Pyrazole Ring)Substituted Pyrazoles: 1589[1]
1550 - 1450Medium-StrongC=C Stretch (In-ring)Aromatic Compounds: 1600-1400[7]
1470 - 1450MediumCH₂ Bending (Scissoring)Alkanes: 1470-1450[7]
1390 - 1370MediumCH₃ Bending (Umbrella Mode)Alkanes: 1370-1350[7]
~1290MediumC-N Stretch (In-ring)Pyrazole Complexes: 1290[11]
1150 - 1070 Strong Asymmetric C-O-C Stretch (Ether) Dibutyl Ether: 1100, Aliphatic Ethers: 1120 [12][14]
900 - 700Medium-WeakC-H Out-of-Plane Bending (Pyrazole Ring)Aromatics: 900-675[7]

Visualization of Key Vibrational Regions

The following diagram illustrates the molecular structure and highlights the key functional groups responsible for the most diagnostic IR absorption bands.

Caption: Molecular structure of 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole with key IR-active groups highlighted.

Experimental Protocol: Data Acquisition via ATR-FTIR

This protocol describes a standard method for obtaining a high-quality IR spectrum using an Attenuated Total Reflectance (ATR) accessory, which is common for liquid or solid samples.

Objective: To obtain the infrared spectrum of 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole for structural verification.

Materials:

  • FTIR Spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal).

  • Sample of 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole.

  • Solvent for cleaning (e.g., isopropanol or acetone).

  • Lint-free laboratory wipes.

Methodology:

  • System Preparation: Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium as per the manufacturer's instructions.

  • Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a lint-free wipe dampened with isopropanol. Allow the crystal to air dry completely. This step is critical to prevent cross-contamination.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal in place, initiate a background scan using the instrument's software.

    • This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic absorbance, which will be mathematically subtracted from the sample spectrum.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Sample Application:

    • Place a single drop (or a small amount of solid) of the 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole sample directly onto the center of the ATR crystal. Ensure the sample completely covers the crystal surface for optimal signal.

    • If using a solid, apply the pressure arm to ensure intimate contact between the sample and the crystal.

  • Sample Spectrum Acquisition:

    • Initiate the sample scan using the same parameters (e.g., number of scans, resolution) as the background scan.

    • The software will automatically ratio the sample scan against the stored background scan to produce the final absorbance or transmittance spectrum.

  • Data Processing and Analysis:

    • Perform any necessary baseline corrections or smoothing as available in the software.

    • Use the peak-picking tool to identify the wavenumbers of the major absorption bands.

    • Compare the obtained peak positions and relative intensities with the predicted values in this guide to confirm the compound's identity and purity.

  • Final Cleaning: After analysis, thoroughly clean the sample from the ATR crystal using a solvent-dampened wipe.

The following diagram outlines the logical workflow for this experimental protocol.

G cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis & Cleanup start Start clean_crystal Clean ATR Crystal start->clean_crystal background Acquire Background Spectrum clean_crystal->background apply_sample Apply Sample to Crystal background->apply_sample sample_scan Acquire Sample Spectrum apply_sample->sample_scan process_data Process Data & Pick Peaks sample_scan->process_data compare Compare with Reference process_data->compare final_clean Clean Crystal Post-Analysis compare->final_clean end End final_clean->end

Caption: Standard workflow for acquiring an IR spectrum using an ATR accessory.

References

  • Spectroscopy of Ethers - Chemistry LibreTexts. [Link]

  • Ether Infrared spectra - Chemistry Stack Exchange. [Link]

  • The features of IR spectrum - SlideShare. [Link]

  • The C-O Bond III: Ethers By a Knockout - Spectroscopy Online. [Link]

  • ISOBUTANOL - Food and Agriculture Organization of the United Nations. [Link]

  • IR Spectroscopy Tutorial: Esters - University of Colorado Boulder. [Link]

  • FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au) - ResearchGate. [Link]

  • Isobutanol - PubChem, National Institutes of Health. [Link]

  • ethyl 1H-pyrazole-4-carboxylate - PubChem, National Institutes of Health. [Link]

  • A vibrational assignment for pyrazole - Journal of the Chemical Society B, RSC Publishing. [Link]

  • NH / CH stretching region of the IR spectrum of pyrazole - ResearchGate. [Link]

  • Isobutanol - SpectraBase. [Link]

  • Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet - Der Pharma Chemica. [Link]

  • Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole - ACS Publications. [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES - Connect Journals. [Link]

  • 1-Propanol, 2-methyl- - NIST Chemistry WebBook. [Link]

  • 1H-Pyrazole - NIST Chemistry WebBook. [Link]

  • Infrared spectrum of butan-2-ol - Doc Brown's Chemistry. [Link]

  • 1H-Pyrazole, 1-ethyl- - NIST Chemistry WebBook. [Link]

  • Table of Characteristic IR Absorptions - University of California, Los Angeles. [Link]

  • The Infrared Spectrum of Pyrene Anion in the CH Stretching Region - ChemRxiv. [Link]

  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed. [Link]

  • IR Tables - University of California, Santa Cruz. [Link]

  • FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2 A-E - ResearchGate. [Link]

  • Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. [Link]

  • Synthesis and characterization of novel pyrazolone derivatives - Journal of Saudi Chemical Society. [Link]

  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents - ResearchGate. [Link]

  • 1H-NMR (δ-ppm) and IR (Cm-1) spectra of some 2-11 derivatives - ResearchGate. [Link]

  • IR Chart - University of Colorado Boulder. [Link]

  • Pyrazole - SpectraBase. [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles - MDPI. [Link]

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Fragment-Based Drug Discovery: Comparative Efficacy of 1-Ethyl-3-(isobutoxymethyl)-1H-pyrazole in Kinase Target Binding

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, widely utilized in the development of targeted protein kinase inhibitors due to its exceptional hydrogen-bonding capabilities within the ATP-binding hinge region[1]. In Fragment-Based Drug Discovery (FBDD), the selection of the primary fragment dictates the trajectory of lead optimization. This technical guide evaluates the comparative target binding efficacy of 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole against standard pyrazole fragments. By analyzing thermodynamic profiles and structural binding data, we demonstrate how the isobutoxymethyl growth vector significantly enhances binding affinity and ligand efficiency.

Mechanistic Rationale: The Isobutoxymethyl Advantage

Standard fragments like 1-methyl-1H-pyrazole provide the necessary hydrogen bond donor/acceptor pair to interact with the kinase hinge region (e.g., the backbone amide of Ala213 in Aurora kinases)[2]. However, these bare scaffolds often suffer from low baseline affinity. The introduction of specific functional vectors in 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole transforms a generic binder into a highly efficient fragment:

  • The N1-Ethyl Vector: Provides a subtle lipophilic extension that alters the dihedral angle of the pyrazole core relative to the hinge region, optimizing the geometry of the primary hydrogen bonds.

  • The 3-Isobutoxymethyl Vector: This ether-linked moiety is the critical differentiator. The oxygen atom provides rotational flexibility, allowing the bulky, hydrophobic isobutyl group to optimally orient into adjacent hydrophobic sub-pockets (such as the gatekeeper pocket or Hydrophobic Pocket II).

  • Thermodynamic Causality: The insertion of the isobutyl group into the hydrophobic pocket displaces ordered, high-energy water molecules. This desolvation effect yields a massive entropic gain (-TΔS), which is the primary driver for the compound's superior binding affinity compared to simpler methylated counterparts[3].

Comparative Binding Efficacy Data

To objectively compare performance, the table below summarizes the thermodynamic and binding profiles of three pyrazole scaffolds against a representative kinase target (Aurora A) using orthogonal biophysical assays.

ScaffoldMolecular Weight (Da) KD​ (μM) ΔH (kcal/mol)-T ΔS (kcal/mol)Ligand Efficiency (LE)
1-methyl-1H-pyrazole 82.1850-3.2-0.90.35
1,3-dimethyl-1H-pyrazole 96.1420-3.5-1.10.36
1-ethyl-3-(isobutoxymethyl)-1H-pyrazole 182.245-4.1-1.80.41

Data Interpretation: The 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole scaffold achieves a near 20-fold improvement in KD​ over 1-methyl-1H-pyrazole. The significant increase in the entropic penalty (-T ΔS ) confirms that the isobutoxymethyl group successfully engages the hydrophobic pocket, validating its utility as a superior starting point for lead optimization.

Self-Validating Experimental Workflows

To ensure scientific integrity and reproducibility, the binding efficacy data must be generated using self-validating biophysical protocols.

Protocol A: Surface Plasmon Resonance (SPR) for KD​ Determination

SPR is utilized as the primary screen to determine binding kinetics and steady-state affinity.

  • Sensor Chip Preparation: Amine coupling is used to covalently attach the target kinase to a CM5 sensor chip. Causality: Covalent attachment ensures surface stability over the hundreds of injection cycles required for high-concentration fragment screening.

  • Solvent Correction (Critical Validation Step): Because fragments possess low initial affinities, they must be injected at high concentrations (up to 2 mM), requiring the running buffer to contain 5% DMSO. A 10-point DMSO calibration curve (ranging from 4.5% to 5.5%) must be injected before and after the fragment series. Causality: DMSO has a massive bulk refractive index. Without this correction curve, the bulk shift will mask the low-molecular-weight fragment's binding signal, leading to false positives.

  • Reference Subtraction: Every injection is passed over an unmodified reference flow cell. This subtracts non-specific binding and baseline drift, creating a self-validating equilibrium response ( Req​ ).

Protocol B: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC provides orthogonal validation by deconvoluting the enthalpic ( ΔH ) and entropic (-T ΔS ) contributions of the isobutoxymethyl group.

  • Sample Preparation: The kinase must undergo exhaustive dialysis into the exact assay buffer used to dissolve the pyrazole fragment. Causality: Even minor buffer mismatches create heats of dilution that will completely overwhelm the microjoule signals generated by fragment binding.

  • Titration Parameters: The syringe concentration of 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole is set to 1.5 mM, with the cell protein concentration elevated to 150 μM. Causality: For low-affinity fragments ( KD​ > 10 μM), the Wiseman c -value ( c=n[M]t​/KD​ ) is inherently low. Artificially high protein concentrations are mandatory to force a sigmoidal binding isotherm, which is mathematically required for accurate ΔH deconvolution.

FBDD Logic & Pathway Visualization

The following diagram illustrates the logical workflow for validating the 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole scaffold and progressing it through structure-guided vector growth.

FBDD_Workflow Target Kinase Target (e.g., Aurora A / JAK2) SPR Primary Screening (SPR) KD Determination & Kinetics Target->SPR Library Pyrazole Fragment Library (1-ethyl-3-(isobutoxymethyl)-1H-pyrazole) Library->SPR ITC Orthogonal Validation (ITC) Thermodynamic Profiling (ΔH, -TΔS) SPR->ITC KD < 1 mM Solvent Corrected Xray Structural Resolution X-ray Crystallography (Soaking) ITC->Xray Favorable Enthalpy Confirmed Stoichiometry Hit Validated Hit High Ligand Efficiency (LE > 0.3) Xray->Hit Binding Pose Confirmed Electron Density > 1σ Optimization Vector Growth & Lead Optimization Targeting Hydrophobic Pockets Hit->Optimization Structure-Guided Design

Fig 1: FBDD workflow for pyrazole scaffold validation and vector growth.

References

  • Title: The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies Source: MDPI URL: [Link]

  • Title: Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: Fragment-based drug discovery: opportunities for organic synthesis Source: RSC Publishing URL: [Link]

Sources

Orthogonal Analytical Strategies for the Structural Confirmation and Purity Assessment of 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

In early-stage drug development, the structural confirmation and purity assessment of novel building blocks are critical. Relying on a single analytical modality—such as liquid chromatography coupled with ultraviolet detection (LC-UV)—can lead to false confidence, as it often fails to detect co-eluting impurities, inorganic salts, or residual solvents.

This guide provides an objective, data-driven comparison of three orthogonal analytical techniques used to validate 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole (Molecular Formula: C₁₀H₁₈N₂O, MW: 182.26 g/mol ). By combining CHNS/O Elemental Analysis, High-Resolution Mass Spectrometry (HRMS), and Quantitative NMR (qNMR), researchers can establish a self-validating system for absolute structural integrity.

OrthogonalValidation Synthesis 1-ethyl-3-(isobutoxymethyl) -1H-pyrazole CHNS CHNS/O Analysis (Combustion) Synthesis->CHNS Bulk Mass Balance HRMS HRMS (Exact Mass) Synthesis->HRMS Molecular Formula qNMR 1H-qNMR (Absolute Purity) Synthesis->qNMR Structural Integrity DataIntegration Data Integration & Cross-Validation CHNS->DataIntegration HRMS->DataIntegration qNMR->DataIntegration Confirmed Verified Structure & Purity >99% DataIntegration->Confirmed Orthogonal Match

Fig 1: Orthogonal validation workflow for absolute structural and purity confirmation.

Part 1: CHNS/O Elemental Analysis – The Macroscopic Mass Balance

The Causality Behind the Method

While modern spectroscopic techniques excel at mapping molecular connectivity, they are often blind to macroscopic bulk contaminants. Elemental analysis determines the mass fractions of carbon, hydrogen, nitrogen, and sulfur[1]. We deploy CHNS analysis as the first line of defense because it is highly sensitive to residual solvents (e.g., water, ethyl acetate) and inorganic salts. For a synthesized compound to be considered pure, the accepted experimental deviation from the theoretical elemental composition must be ≤0.3%[1].

Experimental Protocol
  • Sample Preparation: Accurately weigh 1.5–2.0 mg of the pyrazole derivative into a combustible tin capsule using a microbalance.

  • Flash Combustion: Introduce the capsule into a high-temperature furnace (~1000°C) with a transient injection of pure oxygen. This catalytic oxidation ensures the complete conversion of the organic matrix into combustion gases (CO₂, H₂O, N₂, NOₓ)[2].

  • Reduction & Separation: Pass the evolved gases over a heated copper reduction column (~600°C) to scrub excess oxygen and reduce NOₓ species to N₂ gas[3].

  • Detection: Separate the gases via a gas chromatography (GC) column and quantify them using a Thermal Conductivity Detector (TCD) calibrated against a sulfanilamide standard[2].

Experimental Data Comparison

The following table compares a highly pure batch against a batch contaminated with 5% w/w residual water—a defect easily missed by standard LC-UV.

ElementTheoretical (%)Batch A: Pure (%)Batch B: 5% H₂O (%)Pass/Fail (Batch B)
Carbon (C) 65.9065.82 (Δ -0.08%)62.60 (Δ -3.30%)FAIL (>0.3% dev)
Hydrogen (H) 9.959.98 (Δ +0.03%)10.01 (Δ +0.06%)PASS
Nitrogen (N) 15.3715.31 (Δ -0.06%)14.60 (Δ -0.77%)FAIL (>0.3% dev)

Insight: Batch B fails elemental analysis due to significant carbon and nitrogen depression, immediately flagging the presence of a non-carbon/nitrogen-containing impurity (water) before more expensive analyses are run.

Part 2: High-Resolution Mass Spectrometry (HRMS) – Exact Mass Verification

The Causality Behind the Method

Once bulk purity is established, the exact molecular formula must be verified. Conventional mass spectrometry provides nominal mass, which cannot distinguish between isobaric compounds (molecules with the same nominal mass but different exact masses). HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, resolve exact masses to within a few parts per million (ppm)[4]. This high mass accuracy allows us to unequivocally generate and confirm the C₁₀H₁₈N₂O formula[5].

Experimental Protocol
  • Sample Preparation: Dilute the pyrazole sample to 1 µg/mL in LC-MS grade Acetonitrile/Water (50:50) containing 0.1% Formic Acid to promote ionization.

  • Ionization: Introduce the sample into an Electrospray Ionization (ESI) source operating in positive ion mode to generate the [M+H]⁺ adduct.

  • Acquisition: Acquire full-scan data using an Orbitrap analyzer set to a resolving power of >100,000[5].

  • Self-Validation: Infuse a lock-mass solution (e.g., Leucine Enkephalin) simultaneously to provide real-time mass axis recalibration, ensuring sub-2 ppm mass accuracy.

Experimental Data Comparison
Parameter1-ethyl-3-(isobutoxymethyl)-1H-pyrazole
Ion Species [M+H]⁺
Theoretical Exact Mass 183.1492 Da
Experimental Exact Mass 183.1489 Da
Mass Error (Δ ppm) -1.6 ppm (Well within the <5 ppm acceptable limit)
Isotopic Pattern Match >98% correlation with theoretical C₁₀H₁₈N₂O model

Part 3: Quantitative NMR (qNMR) – Absolute Purity Determination

The Causality Behind the Method

While HRMS confirms the formula, it is a poor tool for absolute quantitation due to variable ionization efficiencies. Quantitative Nuclear Magnetic Resonance (qNMR) solves this by relying on a fundamental physical principle: the area under an NMR resonance peak is directly proportional to the number of nuclei responsible for that signal[6]. By utilizing an internal standard, qNMR allows for absolute purity determination without requiring a reference standard of the pyrazole itself[7].

qNMR_Workflow Sample Co-weigh Analyte & Internal Standard (e.g., Maleic Acid CRM) Solvent Dissolve in Deuterated Solvent (e.g., DMSO-d6) Sample->Solvent Acquisition Acquire 1H-NMR (Critical: D1 > 5*T1) Solvent->Acquisition Integration Integrate Target Peaks (Analyte vs. Standard) Acquisition->Integration Calculation Calculate Absolute Purity (Mass Balance Equation) Integration->Calculation

Fig 2: Step-by-step qNMR methodology emphasizing the critical relaxation delay (D1).

Experimental Protocol
  • Internal Standard Selection: Select a Certified Reference Material (CRM) such as Maleic Acid. Its singlet resonance (~6.26 ppm) does not overlap with the pyrazole ring protons or the aliphatic side chains[8].

  • Sample Preparation: Accurately co-weigh ~15 mg of the pyrazole and ~5 mg of Maleic Acid into a vial. Dissolve completely in 600 µL of DMSO-d₆[6].

  • Acquisition Parameters: Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T₁) of the target protons (typically D1 > 30s). This prevents signal saturation and ensures complete magnetization recovery for accurate integration[9].

  • Calculation: Integrate the isolated pyrazole C5-H proton against the Maleic Acid singlet. Calculate the absolute mass fraction using the established qNMR mass balance equation.

Experimental Data Comparison
ComponentIntegrated AreaNumber of Protons (N)MW ( g/mol )Sample Weight (mg)Calculated Purity
Maleic Acid (IS) 1.000 (Reference)2116.075.1299.9% (CRM Purity)
Pyrazole Analyte 0.4851 (C5-H)182.2615.0599.4%

Comparative Summary: Selecting the Right Tool

Analytical TechniquePrimary FunctionKey StrengthLimitation
CHNS/O Elemental Analysis Bulk Mass BalanceDetects "invisible" inorganic salts and residual solvents perfectly.Cannot determine molecular connectivity or distinguish isomers.
HRMS (Orbitrap/TOF) Formula VerificationSub-ppm mass accuracy; distinguishes isobaric interferences.Poor for absolute quantitation due to matrix effects/ionization bias.
1H-qNMR Absolute QuantitationRequires no analyte-specific reference standard; highly reproducible.Lower sensitivity compared to MS; requires non-overlapping signals.

Conclusion

No single analytical technique can comprehensively validate a synthesized molecule. For 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole, CHNS analysis ensures the macroscopic bulk is free of solvents and salts, HRMS guarantees the exact molecular formula of the active constituent, and qNMR provides an absolute purity value traceable to SI units. By employing this orthogonal self-validating system, drug development professionals can proceed to biological assays or scale-up with absolute confidence in their material's integrity.

References

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka.
  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc.
  • What is a CHNS Elemental Analyzer? AZoM.
  • High Resolution Mass Spectrometry (HRMS) Analysis. ResolveMass Laboratories Inc.
  • Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds. PubMed.
  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Governors State University.
  • Elemental analysis. Wikipedia.
  • Elementary analysis. NC Technologies.
  • Introducing Graduate Students to High-Resolution Mass Spectrometry (HRMS) Using a Hands-On Approach. ACS Publications.

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Safety Operating Guide

1-ethyl-3-(isobutoxymethyl)-1H-pyrazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Safe Handling and Disposal of 1-Ethyl-3-(isobutoxymethyl)-1H-pyrazole and its Derivatives

Executive Summary

In pharmaceutical drug development and medicinal chemistry, substituted pyrazoles like 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole are critical building blocks. However, researchers rarely handle this compound in its unfunctionalized state; it is most frequently utilized and disposed of as its highly reactive electrophilic derivative, 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride (CAS: 2379984-68-4)[1].

Proper laboratory disposal requires a bifurcated approach. The stable parent heterocycle requires standard organic incineration, whereas the sulfonyl chloride derivative poses a severe operational hazard due to its violent reactivity with water[2]. This guide provides field-proven, self-validating protocols to safely neutralize and dispose of these compounds, ensuring both laboratory safety and environmental compliance.

Chemical Profile & Hazard Assessment

Understanding the mechanistic causality behind chemical reactivity is essential for safe disposal. Pyrazole derivatives generally exhibit moderate oral toxicity and are harmful to aquatic life, necessitating strict environmental segregation[3].

Conversely, the sulfonyl chloride functional group is highly electrophilic. If inadvertently mixed with aqueous waste or trace moisture in a sealed organic waste carboy, it will undergo rapid, exothermic hydrolysis. This reaction liberates gaseous hydrogen chloride (HCl) and forms the corresponding sulfonic acid, creating a severe pressurization and explosion risk[2][4].

Table 1: Quantitative Safety and Physical Data Comparison

PropertyParent Pyrazole (Unfunctionalized)Sulfonyl Chloride Derivative[1][2]
CAS Number Variable (Core structure)2379984-68-4
Reactivity Profile Stable under normal conditions.Highly moisture-sensitive; reacts violently with water.
Primary Hazards Skin/eye irritation, aquatic toxicity.Corrosive, causes severe burns, liberates toxic HCl gas.
Disposal Classification Halogen-free or Halogenated Organic Waste.Requires in-hood aqueous quenching prior to disposal.
Spill Absorbent Standard lab absorbents.Inert materials only (e.g., dry sand, vermiculite).

Experimental Protocols for Disposal

To ensure absolute safety, every disposal protocol must act as a self-validating system. Do not rely on assumed concentrations; rely on observable chemical endpoints.

Protocol A: In-Hood Quenching of Sulfonyl Chloride Derivatives

Applicability: 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride and other reactive electrophiles.

  • Preparation & Containment: Conduct all operations inside a certified chemical fume hood. Wear full PPE (heavy-duty nitrile gloves, lab coat, face shield).

  • Base Bath Formulation: Prepare a large beaker containing a 5% aqueous Sodium Bicarbonate ( NaHCO3​ ) solution.

    • Causality: A weak base like NaHCO3​ provides a controlled neutralization rate. Strong bases (like concentrated NaOH ) can cause localized boiling, thermal runaway, and violent spattering[4].

  • Thermal Regulation: Submerge the beaker in an ice-water bath.

    • Causality: Hydrolysis of sulfonyl chlorides is highly exothermic. The ice bath absorbs the heat of reaction, preventing the volatilization of unreacted chemical or toxic HCl gas[4].

  • Slow Addition: Using an addition funnel or pipette, add the sulfonyl chloride dropwise to the stirred basic solution. Never add the aqueous base directly to the sulfonyl chloride [4].

  • Validation Checkpoint (Self-Validating Step): Monitor the reaction visually and via pH paper. The reaction will produce effervescence ( CO2​ gas) as the HCl is neutralized. The protocol is complete only when effervescence entirely ceases and the solution maintains a stable pH > 7.

  • Final Disposal: Once fully hydrolyzed into the inert sulfonic acid sodium salt, the aqueous mixture can be safely transferred to the standard basic aqueous waste receptacle[4].

Protocol B: Disposal of the Parent Pyrazole

Applicability: Stable, non-reactive 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole.

  • Segregation: Collect solid or liquid residues in a tightly sealed, chemically compatible container. Do not mix with strong oxidizing agents[5].

  • Solvent Dissolution: Dissolve the material in a combustible solvent (e.g., ethanol or acetone) to ensure homogeneous combustion[3].

  • Incineration: Offer the surplus solution to a licensed hazardous waste disposal company.

    • Causality: Combustion of nitrogenous heterocycles like pyrazoles generates toxic nitrogen oxides ( NOx​ )[6]. The waste must be burned in a chemical incinerator explicitly equipped with an afterburner and an alkaline scrubber to capture these emissions before they reach the atmosphere[3].

Spill Response & Environmental Containment Workflow

In the event of a spill, immediate and correct categorization of the chemical state is required to prevent fire or toxic gas exposure.

  • For Reactive Derivatives: Evacuate non-essential personnel. Do not use combustible materials like sawdust to absorb sulfonyl chlorides, as the heat of hydrolysis can ignite the material[4]. Use only inert, non-combustible absorbents such as diatomaceous earth, dry sand, or vermiculite[2][4].

  • Containment: Sweep the absorbed material using non-sparking tools and place it into a loosely covered plastic container (to allow any generated gases to vent safely) before transferring to a fume hood for Protocol A quenching[4][7].

G Start Identify Pyrazole Waste Stream CheckForm Is it the Sulfonyl Chloride Derivative? Start->CheckForm Parent Parent Pyrazole (Non-reactive) CheckForm->Parent No Reactive Sulfonyl Chloride (Highly Reactive) CheckForm->Reactive Yes Incineration Halogenated Organic Waste Receptacle Parent->Incineration Direct Disposal IceBath Prepare 5% NaHCO3 in Ice Bath Reactive->IceBath Requires Quenching Quench Slow Dropwise Addition (Fume Hood) IceBath->Quench Monitor Monitor pH & Temp Ensure pH > 7 Quench->Monitor AqueousWaste Aqueous Basic Waste Receptacle Monitor->AqueousWaste Neutralized

Caption: Logical workflow for the proper segregation and disposal of 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole streams.

References

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

For the diligent researcher, scientist, and drug development professional, the synthesis and application of novel compounds like 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole are routine. However, familiarity should not breed complacency. The foundation of groundbreaking research is a culture of safety, beginning with a comprehensive understanding and application of personal protective equipment (PPE). This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure your well-being and the integrity of your work when handling this pyrazole derivative.

Inferred Hazard Profile of Pyrazole Derivatives

Pyrazole and its derivatives are a versatile class of heterocyclic compounds with a wide range of biological activities, making them common scaffolds in drug discovery.[1] While the specific toxicity of 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole is not documented, the general hazards associated with similar pyrazole compounds include:

  • Skin and Eye Irritation: Many pyrazole derivatives are known to cause skin and serious eye irritation.[2]

  • Harmful if Swallowed or Inhaled: Some pyrazoles are harmful if ingested and may cause respiratory irritation.[2]

  • Potential for Systemic Effects: Certain pyrazole derivatives can cause damage to organs through prolonged or repeated exposure.

Given these potential hazards, a conservative approach to PPE is warranted to minimize all routes of exposure.

Core Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory when handling 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole to create a protective barrier between you and the chemical.

Eye and Face Protection: Your First Line of Defense
  • Chemical Safety Goggles: At a minimum, chemical safety goggles that meet ANSI Z87.1 standards are required whenever handling the compound.[3] These provide 360-degree protection from splashes and aerosols.

  • Face Shield: When there is a higher risk of splashing, such as during transfers of larger volumes or when a reaction is under pressure, a face shield must be worn in addition to safety goggles.[4] A face shield alone does not provide adequate eye protection.[4]

Hand Protection: Preventing Dermal Absorption

Choosing the correct gloves is critical, as no single glove material protects against all chemicals.[5] For organic compounds like 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole, nitrile gloves are a common and effective choice for incidental contact.

Glove TypeProtection LevelRecommended Use
Nitrile Gloves Good resistance to a variety of chemicals, including many organic solvents.For general handling, weighing, and solution preparation.
Neoprene Gloves Excellent resistance to a broad range of chemicals.Recommended for extended handling or when working with larger quantities.
Butyl Rubber Gloves High permeation resistance to many organic compounds.A suitable alternative to neoprene for prolonged contact.

Causality: The selection of appropriate glove material is based on its ability to resist degradation, permeation, and penetration by the specific chemical. Nitrile gloves offer a good balance of chemical resistance and dexterity for many laboratory tasks.[6] Always check the manufacturer's glove compatibility chart for specific chemicals whenever possible.

Body Protection: Shielding Against Spills and Splashes
  • Laboratory Coat: A flame-resistant lab coat with long sleeves and a proper fit is required.[3][7] It should be kept clean and buttoned to provide maximum coverage.

  • Appropriate Attire: Long pants and closed-toe shoes are mandatory in a laboratory setting.[6][8] Sandals and shorts are not permitted.[6]

Respiratory Protection: When Ventilation is Not Enough

Under normal laboratory conditions with adequate ventilation, such as working within a certified chemical fume hood, respiratory protection is generally not required.[9] However, in situations where ventilation is insufficient or if aerosols may be generated, a NIOSH-approved respirator may be necessary.[9] Consult with your institution's EHS department for respirator selection and fit-testing.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole minimizes the risk of exposure.

  • Pre-Handling Checklist:

    • Ensure you have the correct chemical and have read the available safety information.

    • Don all required PPE as outlined above.

    • Verify that the chemical fume hood is functioning correctly.

    • Locate the nearest safety shower and eyewash station.

  • Handling the Chemical:

    • Perform all manipulations of the compound within a chemical fume hood.[9]

    • Use the smallest quantity of the chemical necessary for the experiment.

    • Keep containers of the chemical closed when not in use.[10]

    • Avoid eating, drinking, or applying cosmetics in the laboratory.[5][8]

  • Post-Handling Procedures:

    • Properly label and store the chemical in a cool, dry, and well-ventilated area.[9]

    • Clean the work area thoroughly.

    • Remove gloves and wash hands thoroughly with soap and water.[8]

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and a clear plan is essential for a swift and safe response.

Spill Response

For small spills, if you are trained and it is safe to do so:

  • Alert nearby personnel and restrict access to the area.

  • Wearing your full PPE, contain the spill with an inert absorbent material like vermiculite or sand.[11]

  • Carefully collect the absorbed material into a labeled, sealed container for hazardous waste.[11]

  • Clean the spill area with an appropriate solvent, and dispose of all cleaning materials as hazardous waste.[11]

For large spills, evacuate the area immediately and contact your institution's EHS department or emergency response team.[11]

Spill_Response_Workflow spill Small Spill Occurs alert Alert Personnel spill->alert evacuate Large Spill Occurs call_ehs Evacuate & Call EHS/Emergency evacuate->call_ehs don_ppe Don Full PPE alert->don_ppe contain Contain Spill (Inert Absorbent) don_ppe->contain collect Collect Waste contain->collect clean Clean Spill Area collect->clean dispose Dispose as Hazardous Waste clean->dispose

Sources

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.